Cicletanine
Description
Historical Context and Development within Furo[3,4-c]pyridine (B3350340) Derivatives
Cicletanine, chemically identified as (+/-)-3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c]pyridine, emerged from research into the therapeutic potential of the furo[3,4-c]pyridine scaffold. nih.govnih.gov It was originated by the French pharmaceutical group Ipsen and was first launched in France in 1986. wikipedia.orggilead.com The development of this class of compounds was part of a broader effort in medicinal chemistry to synthesize novel heterocyclic systems with potential biological activity.
The core structure, furo[3,4-c]pyridine, is a bicyclic system where a furan (B31954) ring is fused to a pyridine (B92270) ring. nih.gov Research into derivatives of this parent structure led to the synthesis of this compound, a compound that demonstrated significant antihypertensive properties in early preclinical studies. nih.gov Initial investigations highlighted its role as an effective agent in managing hypertension, which spurred further development and clinical trials. nih.gov
Evolution of Research Interests in this compound
The scientific investigation into this compound has evolved considerably since its inception. Initially, its antihypertensive effects were attributed to diuretic properties, a common mechanism for blood pressure-lowering drugs. wikipedia.orgnih.gov However, a pivotal observation was that this compound effectively lowered blood pressure at doses below those that induce significant diuresis, suggesting other mechanisms were at play. wikipedia.orgnih.gov
This finding shifted the research focus towards its direct effects on the vasculature. Studies revealed that this compound possesses significant vasorelaxant properties. nih.govpatsnap.com The mechanisms behind this vasodilation are complex and have been a major area of research. Key findings include:
Stimulation of Endogenous Vasodilators: this compound was found to enhance the synthesis and release of prostacyclin and nitric oxide (NO), both potent endothelium-derived relaxing factors that widen blood vessels. patsnap.comnih.govpatsnap.com
Modulation of Intracellular Signaling: Research has shown that it can inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic GMP (cGMP), which promotes smooth muscle relaxation. nih.govpatsnap.com It has also been identified as an inhibitor of protein kinase C. wikipedia.orgnih.gov
Ion Channel Interaction: The drug is believed to have an effect on calcium channels, either directly or indirectly, which would contribute to its vasorelaxant action. nih.govpatsnap.com
More recently, research interest expanded to other potential therapeutic areas. Based on its vascular effects, this compound was investigated for the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the lungs. gilead.comnih.gov A Phase II clinical trial was initiated by Gilead in 2009 to explore this possibility. gilead.com However, the study did not find significant improvements in exercise capacity or other clinical markers for PAH patients after 12 weeks of treatment. ersnet.org This outcome has since refocused research efforts back towards its role in systemic hypertension and its unique protective effects on the cardiovascular system. nih.gov
| Time Period | Key Research Focus | Significant Findings |
|---|---|---|
| Early 1980s | Initial Synthesis & Antihypertensive Screening | This compound, a furo[3,4-c]pyridine derivative, identified as a potent antihypertensive agent. nih.gov |
| Mid-to-Late 1980s | Mechanism of Action: Diuresis vs. Vasodilation | Antihypertensive effects observed at sub-diuretic doses, pointing towards a primary vascular mechanism. wikipedia.orgnih.gov |
| 1990s | Elucidation of Vasorelaxant Pathways | Discovered to stimulate prostacyclin and nitric oxide release and inhibit protein kinase C. wikipedia.orgnih.govnih.gov |
| 2000s-2010s | Exploration of New Therapeutic Indications | Investigated for pulmonary arterial hypertension (PAH), receiving orphan drug status from the FDA for this indication. gilead.com |
| Post-2010 | Clinical Trial Outcomes and Refined Understanding | Phase II trials for PAH did not meet primary endpoints, leading to a renewed focus on its complex mechanisms in systemic hypertension. ersnet.org |
Academic Categorization and Classification within Antihypertensive Agents
The classification of this compound presents a unique case in pharmacology. Officially, it is often categorized as a diuretic. wikipedia.org The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system places it under the code C03BX03, as one of the "Other low-ceiling diuretics." wikipedia.org This categorization is based on its ability to promote the excretion of sodium and water by the kidneys, a property attributed to one of its metabolites. nih.gov
However, this classification is debated within the scientific community because the primary antihypertensive effect observed in clinical practice stems from its action as a vasodilator. wikipedia.orgpatsnap.com The vasorelaxant effects occur at lower doses than the diuretic effects. wikipedia.orgnih.gov This mechanical duality distinguishes this compound from traditional classes of antihypertensives:
Unlike Thiazide Diuretics: While it has a diuretic effect, its main mechanism is not diuresis, and it is reported to not cause significant potassium loss. patsnap.com
Unlike Calcium Channel Blockers: While it may influence calcium channels, its mechanism is more complex, also involving nitric oxide and prostacyclin pathways. nih.gov
Unlike ACE Inhibitors or ARBs: It does not act on the renin-angiotensin system.
Therefore, this compound is best described as a multifaceted antihypertensive agent with a unique mechanism of action that combines vasodilation with a mild diuretic effect. patsnap.compatsnap.com Its ability to act via multiple pathways, including enhancing endothelial function, sets it apart from many other single-mechanism drugs used to treat hypertension. nih.govpatsnap.com
| Aspect | Details |
|---|---|
| Formal Classification (ATC) | C03BX03 - Other low-ceiling diuretics. wikipedia.org |
| Primary Pharmacological Action | Vasodilation (at standard therapeutic doses). wikipedia.orgpatsnap.com |
| Key Vasodilatory Mechanisms | Stimulation of nitric oxide (NO) and prostacyclin synthesis. patsnap.compatsnap.com |
| Inhibition of phosphodiesterase (PDE), increasing cGMP. nih.govpatsnap.com | |
| Inhibition of Protein Kinase C. wikipedia.orgnih.gov | |
| Secondary Pharmacological Action | Diuresis (natriuretic effect). nih.gov |
| Distinguishing Features | Multifaceted mechanism differs from traditional antihypertensive classes; protective effects on the cardiovascular system. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9/h2-6,14,17H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKNDPRBJVBDSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868972 | |
| Record name | (+/-)-Cicletanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89943-82-8 | |
| Record name | Cicletanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89943-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicletanine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089943828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicletanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+/-)-Cicletanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70868972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-3-(4-Chlorophenyl)-1,3-dihydro-6-methylfuro[3,4-c]pyridine-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLETANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHG7QC509W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Pharmacological Action of Cicletanine
Vascular Endothelial Modulation and Nitric Oxide (NO) Pathway Activation
A key component of cicletanine's pharmacological profile is its ability to modulate the vascular endothelium, the inner lining of blood vessels that is crucial for maintaining vascular homeostasis. nih.govpatsnap.com The drug exerts its effects primarily by activating the nitric oxide (NO) pathway. researchgate.netoup.com NO is a potent vasodilator, and its enhanced release from endothelial cells leads to the relaxation of vascular smooth muscle, increased blood flow, and a reduction in blood pressure. patsnap.compatsnap.com Studies have shown that this compound's vasodilatory effect is endothelium-dependent, particularly under stress conditions, and is mediated by the nitric oxide synthase pathway. oup.com
This compound directly stimulates the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. nih.govphysiology.org Research has demonstrated that this compound increases eNOS activity in both normal and injured sinusoidal endothelial cells, suggesting it may help restore normal endothelial function in disease states. nih.govnih.gov This stimulation is concentration-dependent and is a central part of its mechanism. nih.gov
The enhancement of eNOS activity by this compound is achieved through the phosphorylation of the enzyme at specific activation sites. nih.govphysiology.org Studies have shown that this compound leads to a dose-dependent increase in the phosphorylation of eNOS at serine 1177 (Ser1177). nih.govnih.gov This phosphorylation event is mediated by the activation of two key signaling pathways: the Protein Kinase B (Akt) pathway and the Mitogen-Activated Protein (MAP) Kinase/Extracellular signal-regulated kinase (Erk) pathway. nih.govresearchgate.netphysiology.orgnih.gov
Inhibition of the Erk pathway with specific inhibitors has been shown to block this compound-induced eNOS phosphorylation and subsequent NO production, confirming the critical role of this signaling cascade. nih.gov Similarly, the activation of the Akt pathway is a known upstream regulator of eNOS phosphorylation and is stimulated by this compound. nih.govmdpi.comfrontiersin.org
| Molecule | Effect of this compound | Signaling Pathway | Reference |
|---|---|---|---|
| eNOS (Ser1177) | Increased Phosphorylation | Akt and MAP Kinase/Erk | nih.govnih.gov |
| Akt | Increased Phosphorylation | - | nih.govphysiology.org |
| Erk1/Erk2 | Increased Phosphorylation | - | nih.gov |
The activation and phosphorylation of eNOS by this compound directly enhances the enzyme's catalytic function, which is the conversion of the amino acid L-arginine to L-citrulline. nih.govresearchgate.netphysiology.org This biochemical reaction is the source of nitric oxide production in the endothelium. nih.govyoutube.com Studies have confirmed that exposure of endothelial cells to this compound results in an increased conversion of L-arginine to L-citrulline, which correlates with increased NO production. nih.govresearchgate.netnih.gov The effect on NO production can be observed after several hours of incubation and is preventable by pretreatment with L-N(G)-monomethyl-arginine (L-NMMA), an inhibitor of NOS. researchgate.netnih.gov This inhibition, in turn, can be reversed by the addition of excess L-arginine, confirming the pathway's dependency on this substrate. researchgate.netnih.gov
Once produced, nitric oxide diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. youtube.com There, it activates the enzyme soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). youtube.comyoutube.com this compound has been shown to increase cGMP levels in human umbilical vein endothelial cells. nih.gov This elevation in cGMP then activates Protein Kinase G (PKG), a serine/threonine kinase. youtube.comnih.gov Research has demonstrated that the NO produced by this compound in sinusoidal endothelial cells leads to increased PKG activity, which ultimately results in the relaxation of hepatic stellate cells, a model for vascular smooth muscle relaxation. nih.govphysiology.orgnih.gov This NO/cGMP/PKG signaling cascade is a fundamental mechanism for vasodilation. nih.gov
In addition to stimulating NO production, this compound appears to influence the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Specifically, preclinical studies have indicated that this compound can decrease the production of superoxide (B77818) and peroxynitrite. researchgate.net Superoxide is a radical that can react rapidly with NO in a diffusion-limited reaction to form peroxynitrite, a potent and damaging oxidant. nih.govmedcraveonline.com By reducing superoxide levels, this compound may help preserve the bioavailability of NO for its vasodilatory functions and reduce the oxidative/nitrative stress associated with inflammation and endothelial dysfunction. nih.govmdpi.com
Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Activity
Cyclic Guanosine Monophosphate (cGMP) Phosphodiesterase Inhibition
Beyond its effects on NO synthesis, this compound also influences cGMP metabolism by inhibiting phosphodiesterases (PDEs), the enzymes that degrade cyclic nucleotides like cGMP. patsnap.compatsnap.comnih.gov Specifically, this compound has been identified as a mixed (competitive and noncompetitive) inhibitor of low Km cGMP phosphodiesterases, including calmodulin-regulated and cGMP-specific PDEs (such as PDE5), in vascular smooth muscle. patsnap.comnih.govnih.gov
| Mechanism | Effect of this compound | Consequence | Reference |
|---|---|---|---|
| Inhibition of cGMP Phosphodiesterases (PDEs) | Acts as a mixed inhibitor of low Km cGMP PDEs | Increased intracellular cGMP levels | nih.govnih.gov |
| Potentiation of Guanylate Cyclase Activators | Increases vasorelaxation induced by SNP and ANP | Enhanced smooth muscle relaxation | nih.govnih.gov |
Low Km Cyclic GMP Phosphodiesterase Inhibition
The role of this compound in the inhibition of low Km cyclic GMP phosphodiesterases (PDEs) has been a subject of investigation, with some studies suggesting it as a contributor to its vasodilatory effects. nih.govnih.gov Low Km cGMP-PDEs are enzymes that hydrolyze cGMP, a second messenger crucial for vascular smooth muscle relaxation. patsnap.comfrontiersin.org By inhibiting these enzymes, this compound could potentially increase intracellular cGMP levels, leading to vasodilation. nih.govpatsnap.com
Research has indicated that this compound can inhibit both Ca2+-calmodulin (CaM)-dependent cyclic GMP PDE and zaprinast-sensitive cyclic GMP-specific PDE over a concentration range of 10-600 microM, which is similar to the concentration range for its vasorelaxant effects. nih.gov Furthermore, this compound has been shown to be a mixed (competitive and non-competitive) inhibitor of calmodulin-regulated and cGMP-specific PDEs from monkey aortic smooth muscle, with Ki values of 450 to 700 microM. nih.gov
However, there is also evidence suggesting that this mechanism may not be the primary driver of this compound's antihypertensive action. nih.gov Some studies have concluded that this compound antagonizes vasoconstriction through a PKC-dependent mechanism that does not involve the inhibition of cGMP-PDE. nih.govresearchgate.net Additionally, while both this compound and the cGMP-PDE inhibitor zaprinast (B1683544) potentiate sodium nitroprusside-mediated cGMP formation and relaxation, the increase in cGMP content is markedly greater with zaprinast compared to this compound, suggesting other mechanisms contribute significantly to this compound's effects. nih.gov
Resultant Elevation of cGMP Levels
The inhibition of cGMP-PDEs by this compound is expected to lead to an elevation of intracellular cGMP levels, which in turn promotes vasodilation. nih.govpatsnap.com Studies have shown that this compound can potentiate the vasorelaxant actions of guanylate cyclase activators like atriopeptin II and sodium nitroprusside, which is consistent with functional cGMP PDE inhibition. nih.gov In vivo studies in rats have also demonstrated that oral administration of this compound induces an increase in urinary cGMP excretion. nih.gov
In atherosclerotic rabbits, this compound treatment was found to increase cGMP content in the aorta, as well as the renal and carotid arteries. nih.gov This effect on the vascular NO-cGMP system is thought to contribute to its antihypertensive effect in atherosclerosis. nih.gov However, in a study on Dahl salt-sensitive rats, this compound treatment did not affect cGMP excretion, suggesting that in this specific model, cGMP-dependent phosphodiesterase is unlikely to be the major target. ahajournals.org
Interactions with Protein Kinase C (PKC) Signaling
A significant aspect of this compound's pharmacological profile is its interaction with the Protein Kinase C (PKC) signaling pathway. nih.govnih.govnih.gov PKC is a family of enzymes that play a crucial role in various cellular processes, including vascular smooth muscle contraction. mdpi.com
Direct Inhibition of PKC Activity
This compound has been shown to directly inhibit PKC activity. nih.govresearchgate.netnih.gov In a PepTag PKC assay using rat brain PKC, this compound produced a concentration-dependent inhibition of PKC activity with an IC50 of 45 +/- 11 micromol/l. nih.gov This inhibitory effect on PKC is a key component of its mechanism for antagonizing vasoconstriction induced by certain endogenous compounds. nih.govnih.gov The inhibition of PKC by this compound is not observed in the presence of the PKC activator phorbol (B1677699) diacetate. nih.govnih.gov
Antagonism of Vasoconstrictor Effects of Endogenous Cardiotonic Steroids (e.g., Marinobufagenin)
Endogenous cardiotonic steroids, such as marinobufagenin (B191785) (MBG), are implicated in the pathogenesis of certain forms of hypertension, particularly salt-sensitive hypertension. nih.govoup.comahajournals.org MBG induces vasoconstriction by inhibiting the Na+/K+-ATPase in vascular smooth muscle cells. nih.govmdpi.com this compound effectively antagonizes the vasoconstrictor effects of MBG. nih.govoup.com This antagonism is mediated through its inhibition of PKC. nih.govresearchgate.net
Studies have demonstrated that this compound reverses MBG-induced vasoconstriction in isolated human mesenteric arteries. nih.gov This effect is attenuated by the PKC activator phorbol diacetate, further supporting the role of PKC inhibition in this compound's action against MBG. nih.gov
Implications for Na+/K+-ATPase Modulation
The interaction between this compound, PKC, and MBG has significant implications for the modulation of Na+/K+-ATPase activity. PKC can phosphorylate the α1 subunit of Na+/K+-ATPase, which increases its sensitivity to inhibition by MBG. ahajournals.orgnih.gov By inhibiting PKC, this compound prevents this phosphorylation, thereby reducing the inhibitory effect of MBG on Na+/K+-ATPase. ahajournals.orgnih.gov
In mesenteric artery sarcolemma, MBG has been shown to inhibit Na+/K+-ATPase, and this compound attenuates this inhibition. nih.gov This effect of this compound is prevented by the presence of a PKC activator. nih.gov In Dahl salt-sensitive hypertensive rats, a model where MBG levels are elevated, this compound treatment reduced the sensitivity of myocardial Na+/K+-ATPase to MBG. nih.govnih.gov This suggests that the efficacy of this compound, particularly in salt-sensitive hypertension, is at least partly due to its antagonism of the effects of MBG on Na+/K+-ATPase via PKC inhibition. oup.com
| Parameter | Finding | Source |
|---|---|---|
| PKC Inhibition (IC50) | 45 +/- 11 micromol/l (rat brain PKC) | nih.gov |
| Effect on MBG-induced Vasoconstriction | Reverses vasoconstriction | nih.gov |
| Effect on MBG-induced Na+/K+-ATPase Inhibition | Attenuates inhibition | nih.gov |
| Influence of PKC Activator (Phorbol Diacetate) | Prevents this compound's effects on MBG-induced vasoconstriction and Na+/K+-ATPase inhibition | nih.gov |
Prostaglandin (B15479496) System Involvement
This compound's pharmacological actions also involve the prostaglandin system. nih.govcapes.gov.br Prostaglandins (B1171923) are lipid compounds with diverse physiological effects, including regulation of vascular tone. mdpi.com this compound has been shown to stimulate the synthesis of prostacyclin (PGI2), a potent vasodilator. nih.govcapes.gov.br
In patients with essential hypertension, administration of this compound led to a significant increase in the plasma levels of 6-keto-PGF1alpha, a stable metabolite of PGI2. nih.gov Urinary excretion of both 6-keto-PGF1alpha and prostaglandin E2 (PGE2) was also increased. nih.gov These findings suggest that the antihypertensive effects of this compound are, in part, mediated by the increased systemic and renal synthesis of vasodilatory prostaglandins. nih.gov Furthermore, in cultured vascular myocytes from spontaneously hypertensive rats, the antiproliferative action of this compound was partially attenuated by inhibiting the cyclooxygenase pathway with indomethacin, indicating an involvement of prostaglandins in this effect as well. nih.gov
| Prostaglandin | Effect | Source |
|---|---|---|
| Prostacyclin (PGI2) | Stimulates synthesis | nih.govcapes.gov.br |
| 6-keto-PGF1alpha (PGI2 metabolite) | Increased plasma levels and urinary excretion | nih.gov |
| Prostaglandin E2 (PGE2) | Increased urinary excretion | nih.gov |
Stimulation of Vascular Prostaglandin Synthesis
A significant component of this compound's vasodilatory effect is its ability to stimulate the synthesis of vascular prostaglandins. nih.gov Prostaglandins are lipid compounds that act as local hormones (autocrine and paracrine factors) and are involved in various physiological processes, including the regulation of blood vessel tone. wikipedia.org Specifically, certain prostaglandins act as potent vasodilators, contributing to the relaxation of blood vessels and the prevention of unnecessary clot formation. wikipedia.org
Increased Synthesis of Prostacyclin (PGI2) and Prostaglandin E2 (PGE2)
This compound has been shown to specifically increase the systemic levels of two key vasodilator prostaglandins: prostacyclin (PGI2) and prostaglandin E2 (PGE2). nih.gov PGI2 is a potent vasodilator and inhibitor of platelet aggregation, primarily produced by the endothelial cells lining blood vessels. wikipedia.orgnih.gov PGE2 also has vasodilatory properties. nih.gov
In a study involving patients with essential hypertension, the administration of this compound led to a measurable increase in the plasma levels of 6-keto-PGF1α, a stable and inactive metabolite of PGI2. nih.govoup.com This increase indicates a boost in the systemic synthesis of PGI2. nih.gov Short-term administration showed a significant, albeit small, rise in plasma 6-keto-PGF1α levels within hours of taking the drug. nih.govoup.com
Longer-term studies over a one-week period confirmed these findings, showing that this compound administration resulted in slightly but significantly higher plasma levels of 6-keto-PGF1α three hours after administration on both day 1 and day 7. nih.govoup.com Furthermore, the urinary excretion of both 6-keto-PGF1α and PGE2 increased during the 7-day administration period, suggesting an increased renal synthesis of these prostaglandins which contributes to the drug's natriuretic and antihypertensive effects. nih.govoup.com
Effect of Short-Term this compound Administration on Plasma 6-keto-PGF1α Levels
| Time Point | Plasma 6-keto-PGF1α (pg/mL, mean ± SD) | Significance (p-value) |
|---|---|---|
| Baseline | 3.21 ± 1.26 | - |
| 3 hours post-administration | 3.88 ± 1.44 | < .05 |
| 6 hours post-administration | 4.15 ± 1.08 | < .01 |
Data from a study on patients with essential hypertension after a single oral dose of this compound. nih.govoup.com
Vascular Smooth Muscle Cell Regulation
This compound directly influences the function of vascular smooth muscle cells to promote vasodilation. oup.com The contraction and relaxation of these cells are the primary determinants of vascular tone and, consequently, blood pressure. wikipedia.org this compound employs several mechanisms to shift the balance towards relaxation.
Vasorelaxant Properties and Reduction of Vascular Tone
This compound possesses inherent vasorelaxant properties. nih.gov Studies on isolated rat aortas have demonstrated that this compound induces a concentration-dependent relaxation, particularly in the presence of the endothelium (the inner lining of blood vessels). oup.comnih.gov This endothelium-dependent relaxation is largely mediated by the nitric oxide (NO) synthase pathway. oup.comnih.gov By promoting the release of NO, a potent vasodilator, this compound helps to widen blood vessels and reduce vascular resistance. patsnap.compatsnap.com This action contributes significantly to its ability to lower arterial pressure. nih.gov
Potential Blockade of Ca2+ Channels (Direct or Indirect)
One of the proposed mechanisms for this compound's vasodilating effect is the blockade of calcium (Ca2+) channels in vascular smooth muscle cells. nih.govpatsnap.com The influx of calcium ions into these cells is a critical step for initiating and maintaining contraction. patsnap.com By blocking the L-type voltage-gated calcium channels, calcium channel blockers (CCBs) prevent this influx, leading to muscle relaxation and vasodilation. nih.govphysio-pedia.com
Potential Opening of K+ Channels
Another potential mechanism contributing to this compound's vasorelaxant effect is the opening of potassium (K+) channels. nih.gov The opening of K+ channels in the cell membrane of vascular smooth muscle cells leads to an efflux of potassium ions, causing the cell to hyperpolarize (become more negatively charged). youtube.comyoutube.com This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thus reducing calcium influx and leading to relaxation. youtube.com
Inhibition of Myosin Light Chain Kinase
The final step in the contraction of smooth muscle involves the phosphorylation of the regulatory myosin light chain, a reaction catalyzed by the enzyme myosin light chain kinase (MLCK). nih.govnih.gov Inhibition of MLCK prevents this phosphorylation, leading directly to muscle relaxation, even in the presence of elevated intracellular calcium. nih.gov
The complex vasodilating mechanism of this compound has been shown to include the inhibition of myosin light chain kinase. nih.gov By targeting this key enzyme in the contractile pathway, this compound can effectively uncouple the calcium signal from the mechanical contraction of the vascular smooth muscle, further contributing to its vasorelaxant and antihypertensive properties. nih.gov
Attenuation of Vasocontractile Responses to Agonists (e.g., Noradrenaline, Serotonin (B10506), Prostaglandin F2α)
This compound has been demonstrated to attenuate the vasoconstrictor responses induced by various agonists. In studies on spontaneously hypertensive rats (SHR), both in vivo and in vitro treatment with this compound resulted in a significant reduction of the vasoconstriction and noradrenaline overflow during periarterial nerve stimulation. nih.govnih.gov However, it did not alter the vasoconstrictor responses to direct bolus injections of noradrenaline or potassium chloride, suggesting a presynaptic inhibition of noradrenaline release rather than a direct antagonism at the postsynaptic receptor. nih.govnih.gov This presynaptic inhibitory effect on noradrenaline release may be mediated by prostaglandins. nih.govnih.gov
In isolated guinea pig mesenteric arteries, this compound was shown to relax vessels pre-constricted with noradrenaline. nih.gov Furthermore, this compound has been observed to relax human mesenteric artery rings that were pre-contracted with marinobufagenin (MBG), an inhibitor of the Na+/K+-ATPase, and endothelin-1 (B181129). nih.gov The vasorelaxant effect of this compound is multifaceted and may involve the stimulation of vascular prostaglandin synthesis, such as prostacyclin (PGI2) and prostaglandin E2 (PGE2), and the inhibition of phosphodiesterase. nih.govpatsnap.comoup.com An increase in the synthesis of PGI2 and PGE2 can contribute to its antihypertensive effect by promoting vasodilation and natriuresis. oup.comnih.gov While direct studies on the attenuation of serotonin and prostaglandin F2α-induced vasoconstriction are less detailed, the broad vasorelaxant properties of this compound suggest a potential for such effects. Serotonin itself can cause vasoconstriction by acting directly on smooth muscle. nih.gov
Renal Tubular Mechanisms for Natriuresis
The natriuretic effect of this compound, which contributes to its antihypertensive action, is primarily mediated by its activity in the renal tubules. nih.gov Studies in both normotensive subjects and hypertensive patients have shown that this compound increases the fractional excretion of sodium, indicating a tubular site of action. nih.gov This effect is observed even at low doses and appears to occur at the distal tubule. nih.gov
Inhibition of Apical Na+-dependent Cl-/HCO3- Anion Exchanger in Distal Convoluted Tubule
The primary renal mechanism of this compound's natriuretic effect involves the inhibition of the apical Na+-dependent Cl-/HCO3- anion exchanger located in the distal convoluted tubule. nih.govnih.gov This inhibition leads to a decrease in the reabsorption of sodium and chloride from the tubular fluid, resulting in increased excretion of these ions and water. The anion exchanger family of proteins, to which this transporter belongs, plays a crucial role in regulating pH and ion transport in various tissues. wikipedia.org
Role of Sulfoconjugated Metabolite in Salidiuretic Activity
Interestingly, it is not this compound itself but its sulfoconjugated metabolite that is responsible for the salidiuretic (natriuretic and diuretic) activity. nih.govnih.gov Research has shown that the (+)-enantiomer of this compound is more extensively sulfoconjugated than the (-)-enantiomer. nih.gov This (+)-cicletanine sulfate (B86663) is a more potent natriuretic agent, and its mechanism of action is the inhibition of the Na+-dependent Cl-/HCO3- anion exchanger. nih.gov
Distinction from Thiazide Diuretic Mechanisms
The mechanism of action of this compound's natriuretic effect is distinct from that of thiazide diuretics. Thiazide diuretics, such as hydrochlorothiazide (B1673439), primarily act by inhibiting the Na+-Cl- symporter in the distal convoluted tubule. nursingcenter.comyoutube.com While both this compound and thiazide diuretics act on the distal tubule, they target different transport proteins. This distinction is important as it may result in different physiological and clinical profiles. For instance, unlike traditional thiazide diuretics, this compound does not appear to cause significant potassium loss. patsnap.com
Interactions with Adrenergic and Other Receptors
Alpha-adrenergic Receptor Interactions
This compound has been shown to interact with alpha-adrenergic receptors. nih.gov Specifically, it exhibits antagonistic properties at alpha-1 adrenergic receptors. nih.gov Alpha-1 adrenergic receptors, when stimulated by catecholamines like noradrenaline, lead to vasoconstriction. drugbank.comnih.gov By antagonizing these receptors, this compound can contribute to vasodilation and a reduction in blood pressure. In comparative studies with other antihypertensive drugs in stroke-prone spontaneously hypertensive rats, the effects of this compound were compared with those of prazosin (B1663645), a highly selective alpha-1 antagonist. nih.gov
| Agonist | Effect of this compound | Investigated Model |
| Noradrenaline | Attenuation of vasoconstriction | Spontaneously Hypertensive Rats (in vivo & in vitro) nih.govnih.gov |
| Noradrenaline | Relaxation of pre-constricted vessels | Isolated guinea pig mesenteric arteries nih.gov |
| Marinobufagenin | Relaxation of pre-constricted vessels | Isolated human mesenteric artery rings nih.gov |
| Endothelin-1 | Relaxation of pre-constricted vessels | Isolated human mesenteric artery rings nih.gov |
| Metabolite | Mechanism of Action | Location |
|---|---|---|
| (+)-Cicletanine Sulfate | Inhibition of Na+-dependent Cl-/HCO3- anion exchanger | Apical membrane of the distal convoluted tubule nih.govnih.gov |
| Compound | Receptor Interaction | Effect |
|---|---|---|
| This compound | Alpha-1 Adrenergic Receptor | Antagonism nih.govnih.gov |
Vascular Histamine (B1213489) Receptor Interactions
In vitro studies on rabbit mesenteric arteries have demonstrated that this compound competitively antagonizes histamine-induced contractions. nih.gov The mechanism of this antagonism is associated with an interference with calcium dynamics. Histamine-induced contractions in these arteries are dependent on calcium influx, and this compound has been observed to inhibit this calcium uptake in a concentration-dependent manner. nih.gov At higher concentrations, this compound may also interfere with the release of calcium from intracellular stores. nih.gov
The antagonism of histamine H1 receptor-mediated contractions by this compound is characterized by a parallel rightward shift of the histamine concentration-response curve. nih.gov The pA2 value, a measure of the affinity of an antagonist for its receptor, for this compound in this context was found to be 7.48. nih.gov
Interestingly, the presence or absence of the vascular endothelium does not significantly alter the antagonistic effect of this compound on histamine-induced contractions. nih.gov This suggests that the drug acts directly on the vascular smooth muscle cells.
Table 1: Effect of this compound on Histamine-Induced Contractions in Rabbit Mesenteric Arteries
| Parameter | Value | Reference |
|---|---|---|
| Antagonism Type | Competitive | nih.gov |
| Receptor Target | Histamine H1 | nih.gov |
| pA2 Value | 7.48 | nih.gov |
| Effect of Endothelium Removal | Not significant | nih.gov |
Muscarinic Receptor Interactions
The antihypertensive action of this compound also involves interactions with muscarinic receptors. appremed.org Research indicates that the long-term antihypertensive effect of this compound is, in part, mediated by the stimulation of muscarinic receptors. appremed.org
In studies using spontaneously hypertensive rats (SHR), chronic treatment with this compound prevented the expected increase in systolic blood pressure. appremed.org However, when muscarinic receptors were blocked using methylscopolamine, the antihypertensive effect of a low dose of this compound was abolished. appremed.org This suggests that muscarinic receptor stimulation is a necessary component of its blood pressure-lowering effect at this dosage. appremed.org
It is important to note that not all of this compound's actions are dependent on muscarinic receptors. For instance, its diuretic effect is not affected by muscarinic receptor blockade. appremed.orgnih.gov Studies in anesthetized rats have shown that the administration of a muscarinic receptor antagonist did not alter the diuretic and saluretic (salt-excreting) response to this compound. nih.gov
Table 2: Influence of Muscarinic Receptor Blockade on this compound's Effects
| Effect of this compound | Influence of Muscarinic Blockade (with Methylscopolamine) | Animal Model | Reference |
|---|---|---|---|
| Antihypertensive (low dose) | Abolished | Spontaneously Hypertensive Rats | appremed.org |
| Diuretic | Not affected | Anesthetized Rats | appremed.orgnih.gov |
Long-term Blockade of Sympathetic Tone
The role of this compound in modulating the sympathetic nervous system appears to be complex and may depend on the specific pathophysiological model of hypertension.
One line of research in young, salt-loaded spontaneously hypertensive rats (SHR) suggests that this compound can suppress enhanced sympathetic nerve activity. nih.gov In this model, salt loading led to an acceleration of hypertension and an increase in plasma norepinephrine (B1679862) levels, an indicator of sympathetic activity. nih.gov Long-term administration of this compound reversed the salt-induced hypertension and inhibited the rise in plasma norepinephrine. nih.gov Furthermore, the hypotensive response to a ganglionic blocking agent, which indicates the level of sympathetic tone, was reduced in the this compound-treated rats, further supporting the idea of sympathetic suppression. nih.gov
Conversely, a study conducted in awake sino-aortic denervated hypertensive dogs presented a different perspective. In this model of neurogenic hypertension, chronic treatment with this compound effectively lowered blood pressure. nih.gov However, this antihypertensive effect occurred without any significant changes in plasma levels of noradrenaline or adrenaline. nih.gov This finding suggests that, in this specific context, the blood pressure-lowering action of this compound does not involve a direct blockade of sympathetic pathways. nih.gov
These differing results highlight the nuanced interaction of this compound with the sympathetic nervous system, which may be influenced by the underlying cause and characteristics of the hypertension.
Table 3: this compound's Effect on Sympathetic Nervous System Markers in Different Hypertension Models
| Animal Model | Effect on Blood Pressure | Effect on Plasma Catecholamines (Norepinephrine/Noradrenaline) | Conclusion on Sympathetic Involvement | Reference |
|---|---|---|---|---|
| Salt-loaded Spontaneously Hypertensive Rats | Decreased | Inhibited increase | Suppression of enhanced sympathetic activity | nih.gov |
| Sino-aortic Denervated Hypertensive Dogs | Decreased | No significant change | Does not involve sympathetic pathways | nih.gov |
Pharmacokinetic and Biotransformation Research
Distribution Dynamics
Once absorbed into the systemic circulation, cicletanine's distribution throughout the body is characterized by its extensive binding to plasma proteins and a moderate volume of distribution.
Plasma Protein Binding
This compound is highly bound to plasma proteins, a key factor influencing its distribution and availability to target tissues. nih.gov In vitro studies show that at therapeutic concentrations, approximately 97.3% of this compound in the serum is bound to proteins. nih.gov The primary binding protein is human serum albumin (HSA), which accounts for about 93.5% of this interaction. nih.gov The binding to HSA involves both a saturable process at a high-affinity site and a non-saturable process with lower affinity. nih.gov
This compound also binds to alpha-1-acid glycoprotein, a common characteristic for many basic lipophilic drugs, through a saturable process with a single, moderate-affinity binding site. nih.gov In contrast, its binding to lipoproteins and red blood cells is considered weak and non-saturable. nih.gov
| Component | Binding Percentage | Details | Reference |
| Total Serum | 97.3% | At therapeutic levels | nih.gov |
| Human Serum Albumin (HSA) | 93.5% | Main binding protein | nih.gov |
| (-) Enantiomer | 99.6% | wikipedia.org | |
| (+) Enantiomer | 87.5% | wikipedia.org |
Volume of Distribution
The apparent volume of distribution (Vd) is a theoretical volume that quantifies the extent of a drug's distribution in the body tissues compared to the plasma. For this compound, the volume of distribution has been reported to be approximately 37 liters in healthy subjects. nih.gov This moderate Vd suggests that while the drug is present in the bloodstream, it also distributes into extravascular tissues. A drug that is highly bound to plasma proteins, like this compound, tends to have a smaller apparent volume of distribution because a significant portion remains within the vascular compartment. derangedphysiology.com
Metabolic Pathways
This compound undergoes significant metabolism in the body, with very little of the drug being excreted in its unchanged form (approximately 0.4%). nih.gov The primary metabolic route involves Phase II conjugation reactions, which transform the parent drug into more polar, water-soluble compounds that are easier to eliminate. nih.govnih.gov
Phase II Conjugation Systems: Glucuronidation and Sulfoconjugation
The biotransformation of this compound is dominated by two key Phase II pathways: glucuronidation and sulfoconjugation. nih.gov
Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the this compound molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov This conjugation significantly increases the water solubility of the compound, preparing it for excretion. nih.gov
Sulfoconjugation: In this pathway, a sulfo group is transferred to this compound by sulfotransferase (SULT) enzymes. researchgate.net Similar to glucuronidation, this reaction results in a more polar and readily excretable metabolite. researchgate.net
| Metabolic Pathway | Percentage of Excreted Dose | Reference |
| Glucuronidation | ~23.7% (± 6.7%) | nih.govpopline.org |
| Sulfoconjugation | ~23.0% (± 7.0%) | nih.govpopline.org |
| Unchanged Drug | ~0.4% (± 0.3%) | nih.govpopline.org |
Enantiomer-Specific Biotransformation Kinetics
This compound is administered as a racemic mixture, meaning it contains equal amounts of two enantiomers, (+) and (-)-cicletanine. As observed with plasma protein binding, the biotransformation kinetics can also be specific to each enantiomer. While detailed studies specifically delineating the metabolic rates for each this compound enantiomer are not extensively available in the provided search results, the concept of enantiomer-specific kinetics is a critical aspect of pharmacology. The "substrate depletion" approach is a common in vitro method used to determine the kinetic parameters (like Vmax and KM) for the metabolism of compounds, which can be applied to individual enantiomers to understand their specific metabolic fates. nih.gov Given the differences in plasma protein binding, it is plausible that the two enantiomers also exhibit different rates of metabolism and clearance, which would contribute to different pharmacokinetic profiles for each.
Elimination Profiles and Half-Life
This compound is eliminated from the body through a combination of hepatic and renal pathways. nih.gov In healthy individuals, the drug exhibits a relatively consistent elimination half-life. Studies in healthy subjects have reported the elimination half-life to be in the range of 6 to 8 hours. nih.gov Another study involving healthy volunteers who received a single 150 mg oral dose determined the elimination half-life to be approximately 5.7 hours. wikipedia.org Further research in healthy, non-patient subjects receiving daily oral doses of 50 mg for seven days found mean half-life values of 7.3 hours after the initial dose and 7.9 hours after repeated dosing. nih.gov
The elimination process is characterized by extensive metabolism, with very little of the drug being excreted in its unchanged form. The urinary excretion of the unchanged parent drug is negligible, accounting for about 0.4% of the administered dose. popline.org The clearance of this compound is primarily metabolic, occurring through glucuronidation and sulphation in roughly equal measures. popline.org
The apparent elimination half-life in normotensive individuals with normal kidney function is approximately 7 hours. nih.gov However, a wider range for the half-life, from 4.76 to 17.76 hours, has been observed in pharmacokinetic studies. popline.org The total oral clearance of this compound has been measured at a mean of 7.3 l/h, while renal clearance is significantly lower at 0.026 l/h, underscoring the primary role of hepatic metabolism in its elimination. popline.org
Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Subject Group | Citation |
| Elimination Half-Life | 6 - 8 hours | Healthy Subjects | nih.gov |
| 5.7 hours | Single 150 mg dose | wikipedia.org | |
| ~7 hours | Normotensive, normal renal function | nih.gov | |
| 7.3 hours | First dose (50 mg) | nih.gov | |
| 7.9 hours | Repeated dose (50 mg) | nih.gov | |
| Oral Clearance | 7.3 ± 2.5 l/h | Healthy Volunteers | popline.org |
| Renal Clearance | 0.026 ± 0.012 l/h | Healthy Volunteers | popline.org |
| Unchanged in Urine | 0.4 ± 0.3% | Healthy Volunteers | popline.org |
Pharmacokinetic Alterations in Organ Impairment
Hepatic Impairment and Cirrhosis
The liver is the principal site for the biotransformation of this compound. nih.gov Consequently, alterations in liver function can influence the drug's pharmacokinetic profile. In patients with hepatic failure, the mean retention time of this compound is approximately 6 hours. nih.gov Generally, pharmacokinetic parameters are only slightly modified in the presence of liver disease. nih.gov
However, the severity of hepatic impairment is a critical factor. Significant alterations in pharmacokinetics are observed in patients with more severe conditions, such as cirrhosis accompanied by ascites and extrahepatic obstruction. nih.gov In cirrhosis, physiological changes like reduced hepatocyte mass and altered blood flow can decrease the liver's metabolic capacity. uspharmacist.comnih.gov The expression and activity of cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are crucial for the metabolism of many drugs, are known to be markedly reduced in cirrhosis. wjgnet.com This reduction in enzymatic activity can lead to decreased drug clearance. uspharmacist.com
Renal Impairment Severity
The impact of renal impairment on the pharmacokinetics of this compound is directly correlated with the severity of the condition. nih.gov
In cases of mild to moderate renal failure, only minor changes in the pharmacokinetic parameters of this compound are observed, even after repeated administration. nih.govnih.gov One study found that mild renal insufficiency did not lead to significant alterations in its absorption, half-life, or clearance. nih.gov
Conversely, severe renal impairment leads to marked changes in the drug's pharmacokinetics. nih.govnih.gov In patients with severe renal dysfunction, defined as a creatinine (B1669602) clearance below 30 ml/min/1.73 m², the apparent elimination half-life of this compound is significantly prolonged, increasing to as much as 31 hours. nih.govnih.gov This is accompanied by a reduction in its renal clearance and cumulative urinary excretion. nih.gov The substantial increase in half-life in these patients suggests a greater potential for drug accumulation. nih.gov Studies have also noted increased tissue accumulation of the drug in this patient population. nih.gov Despite these changes, the total exposure to the drug, as measured by the area under the plasma concentration-time curve, was not found to be altered in one study of patients with severe renal impairment. nih.gov
Impact of Renal Impairment on this compound Elimination Half-Life
| Degree of Renal Impairment | Elimination Half-Life (t½) | Citation |
| Normal Renal Function | ~7 hours | nih.gov |
| Mild Renal Insufficiency | Not significantly altered | nih.gov |
| Severe Renal Impairment | 31 hours | nih.gov |
Preclinical Research and Experimental Models
In Vitro Pharmacological Investigations
In vitro studies have been crucial in dissecting the direct cellular and molecular mechanisms of cicletanine's action, independent of systemic physiological effects. These experiments have explored its impact on vascular smooth muscle, endothelial cells, isolated organs, and its metabolic fate in liver cells.
The inhibitory effects of this compound have been evaluated on several types of smooth muscle tissue. In a comparative study, this compound's effects were contrasted with those of nifedipine (B1678770) and sodium nitroprusside. nih.gov The research demonstrated that this compound inhibits the nifedipine-sensitive component of smooth muscle activation, which is dependent on L-type calcium channels. nih.gov This inhibitory action was observed across various tissues, including the portal vein and iliac artery of rabbits, as well as the gastric fundus of rabbits and guinea pigs, with a threshold concentration ranging from 10⁻⁶ mol/l to 10⁻⁵ mol/l. nih.gov
Furthermore, the study distinguished between the nifedipine-sensitive (LCA) and nifedipine-resistant (NLCA) components of muscle contraction. In tissues like the rabbit portal vein, this compound preferentially inhibited the NLCA component, suggesting a mechanism of action distinct from that of sodium nitroprusside, which was more effective in the gastric fundus. nih.gov These findings indicate that this compound possesses a direct vascular action that could contribute to its antihypertensive properties. nih.gov
Table 1: Comparative Inhibitory Effects of this compound on Isolated Smooth Muscle
| Tissue Preparation | Animal Model | Component of Activation Inhibited by this compound | Key Finding |
|---|---|---|---|
| Portal Vein | Rabbit | Nifedipine-sensitive (LCA) & Nifedipine-resistant (NLCA) | Preferentially inhibited the NLCA component compared to SNP. nih.gov |
| Iliac Artery | Rabbit | Nifedipine-sensitive (LCA) & Nifedipine-resistant (NLCA) | Showed graded intermediate inhibition of the NLCA component. nih.gov |
| Gastric Fundus | Rabbit, Guinea Pig | Nifedipine-sensitive (LCA) | SNP was more preferential for the NLCA component in this tissue. nih.gov |
| Aorta | Spontaneously Hypertensive Rat (SHR) | Phasic & Sustained Contraction | Reduced both intracellular calcium release and extracellular calcium influx. nih.gov |
LCA: L-type calcium channel dependent activation; NLCA: Nifedipine-resistant component; SNP: Sodium Nitroprusside
The potential effect of this compound on insulin (B600854) secretion has been investigated using the isolated perfused rat pancreas model. nih.govresearchgate.net These studies are important for understanding any potential metabolic side effects of an antihypertensive agent. The findings revealed that at concentrations considered to be within the therapeutic range, this compound did not suppress the release of insulin. nih.govresearchgate.net However, at concentrations significantly exceeding therapeutic levels, a suppressive effect on insulin release was observed. nih.govresearchgate.net
Table 2: Effect of this compound on Insulin Release in Isolated Perfused Rat Pancreas
| This compound Concentration | Observation | Reference |
|---|---|---|
| Therapeutic Concentrations | Did not suppress insulin release. | nih.govresearchgate.net |
| >10x Therapeutic Concentrations | Began to suppress insulin release. | nih.govresearchgate.net |
The metabolism of this compound has been examined in cultured hepatocytes from both rats and humans, as well as in rat liver microsomes. nih.govnih.gov this compound, administered as a racemic mixture, undergoes extensive and stereoselective metabolism. nih.gov
In cultured rat hepatocytes, both the (+) and (-) enantiomers of this compound are heavily metabolized, primarily into conjugated metabolites. nih.gov After a 24-hour incubation period, very low levels of the free drug remain. nih.gov The metabolism is stereospecific, with the (-)-enantiomer being mainly converted to (-)-C-glucuronide, while the (+)-enantiomer is predominantly transformed into (+)-C-sulfate. nih.gov
In human hepatocytes, the biotransformation of this compound is less extensive compared to rats, and there is more significant inter-individual variation. nih.gov The (-)-enantiomer is metabolized to a greater extent than the (+)-enantiomer. nih.gov Unlike in rats, both enantiomers in human hepatocytes are primarily metabolized into glucuroconjugated forms. nih.gov
Further studies using rat liver microsomes and hepatocytes aimed to identify the specific enzymes involved in this process. The research showed that the glucuronidation of this compound enantiomers is enhanced by inducers like phenobarbital (B1680315) and 3-methylcholanthrene. nih.gov This suggests the involvement of specific UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A1, UGT1A6, UGT2B1, UGT2B7, and UGT2B15, in the metabolism of this compound. nih.gov
Table 3: Stereoselective Metabolism of this compound in Cultured Hepatocytes (24h Incubation)
| Species | Enantiomer | Primary Metabolite | % of Free Drug Remaining |
|---|---|---|---|
| Rat | (+)-Cicletanine | (+)-C-Sulfate (87.4 ± 3.3%) | 1.2% |
| Rat | (-)-Cicletanine | (-)-C-Glucuronide (78.3 ± 6.4%) | 2.7% |
| Human | (+)-Cicletanine | Glucuroconjugated metabolites | 32.3 ± 16.4% |
| Human | (-)-Cicletanine | Glucuroconjugated metabolites | 8.2 ± 10.3% |
Data from Menard et al., 2000. nih.gov
In Vivo Animal Model Studies
In vivo studies in animal models are essential for understanding the integrated physiological effects of a compound in a living organism. For this compound, these studies have primarily focused on established models of hypertension.
The antihypertensive efficacy of this compound has been demonstrated in several rat models of hypertension.
Spontaneously Hypertensive Rats (SHR): In the SHR model, oral treatment with this compound was shown to delay the development of hypertension. nih.gov This effect was significantly more pronounced when the animals were also fed a high-salt diet. nih.gov The mechanisms underlying this effect were explored in isolated aortas from these rats, where this compound was found to reduce contractions triggered by both phenylephrine (B352888) and angiotensin II. nih.gov This suggests that this compound interferes with both intracellular calcium release and extracellular calcium influx in vascular smooth muscle. nih.gov
Dahl Salt-Sensitive (Dahl-S) Rats: In Dahl-S rats, a model of salt-sensitive hypertension, this compound administration ameliorated the development of high blood pressure induced by a high-salt diet. nih.gov This reduction in blood pressure was accompanied by beneficial effects on cardiovascular and renal health, including a decrease in heart weight and vascular wall thickness. nih.gov Furthermore, this compound treatment led to an increase in urinary excretion of prostacyclin (PGI2), which was inversely correlated with systolic blood pressure. nih.gov It also improved markers of kidney damage, such as proteinuria and glomerulosclerosis. nih.gov
Normotensive Wistar Rats: Studies in normotensive Wistar rats investigated this compound's interaction with the vasoconstrictor endothelin-1 (B181129) (ET-1). nih.gov Treatment with this compound was found to reduce the renal vasoconstriction induced by ET-1. nih.gov
Table 4: Summary of this compound Effects in Animal Models of Hypertension
| Animal Model | Key Findings | Reference |
|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Delayed onset of hypertension; effect enhanced by high-salt diet. Reduced vascular contraction in response to phenylephrine and angiotensin II. | nih.gov |
| Dahl Salt-Sensitive (Dahl-S) Rat | Ameliorated development of hypertension on a high-salt diet. Reduced heart weight and vascular wall thickness. Increased urinary prostacyclin excretion. Improved renal function and morphology. | nih.gov |
| Normotensive Wistar Rat | Reduced renal vasoconstrictor effects of endothelin-1 (ET-1). | nih.gov |
Vascular Dysfunction Models
Preclinical studies have highlighted this compound's beneficial effects in models of endothelial dysfunction, a key factor in the pathogenesis of many cardiovascular diseases. A significant finding is that this compound stimulates the release of nitric oxide (NO) from the endothelium. In isolated rat aortic rings, this compound at therapeutic concentrations stimulated a peak NO concentration of 160+/-8 nM.
In addition to promoting NO release, this compound has been shown to be a potent scavenger of superoxide (B77818) radicals. This dual action of enhancing the bioavailability of the vasodilator NO while reducing the detrimental effects of oxidative stress may contribute significantly to its vasorelaxant and tissue-protective properties.
Interactive Table: Effects of this compound in Endothelial Dysfunction Models
| Parameter | Observation | Source |
| Nitric Oxide (NO) Release | Stimulated release from aorta endothelium (peak concentration of 160+/-8 nM). | |
| Superoxide (O2-) Scavenging | Demonstrated potent scavenging of O2- at the nanomolar level. |
Emerging evidence suggests a potential role for this compound in the management of portal hypertension. In a study utilizing the bile duct ligation model in mice, which induces portal hypertension, administration of this compound led to a reduction in portal pressure. This finding is particularly noteworthy as it points to a potential therapeutic application for this compound in liver disease-associated complications. The mechanism is thought to involve the improvement of intrahepatic vascular function.
Further research is warranted to fully elucidate the mechanisms and clinical potential of this compound in this context.
Organ Protection Models
Beyond its effects on blood pressure and vascular function, this compound has demonstrated direct organ-protective properties in various preclinical models.
In a model of combined hypertension and diabetes in spontaneously hypertensive rats (SHR), this compound exhibited a renal-protective action that appeared to be independent of its effect on blood pressure. nih.gov Treatment with this compound dose-dependently decreased elevated albuminuria and proteinuria. nih.gov Furthermore, a high dose of this compound normalized the altered creatinine (B1669602) clearance in these diabetic SHR. nih.gov The proposed mechanisms for this renal protection include the stimulation of arterial prostacyclin synthesis and/or a reduction in intraglomerular capillary pressure. nih.gov
In the context of cardiac protection, a study in conscious rabbits with metabolic syndrome showed that this compound treatment significantly decreased the incidence of ventricular arrhythmias. This antiarrhythmic effect was associated with an increase in cardiac cGMP and nitric oxide content and a reduction in cardiac cAMP levels. The study also found that this compound reduced the ST-segment changes in response to rapid pacing, indicating an anti-ischemic effect.
These findings underscore the potential of this compound to provide end-organ protection in the setting of cardiovascular disease, a benefit that extends beyond its primary antihypertensive action.
Interactive Table: Organ-Protective Effects of this compound
| Organ | Model | Key Findings | Source |
| Kidney | Diabetic Spontaneously Hypertensive Rats (SHR) | Decreased albuminuria and proteinuria; Normalized creatinine clearance. | nih.gov |
| Heart | Rabbits with Metabolic Syndrome | Decreased incidence of ventricular arrhythmias; Anti-ischemic effects. |
Diabetic Nephropathy Models
This compound has been investigated in preclinical models of diabetic nephropathy, primarily utilizing rat models of streptozotocin-induced diabetes, to assess its potential renal-protective effects. These studies have explored its impact on key markers of kidney damage, such as albuminuria, proteinuria, and histological changes, often independent of its blood pressure-lowering effects.
In a study involving hemi-nephrectomized streptozotocin-diabetic Wistar-Kyoto rats, this compound treatment was observed to significantly and dose-dependently decrease urinary albumin excretion. nih.gov This effect was noted even with sub-depressor doses of this compound, suggesting a mechanism of action beyond systemic blood pressure reduction. nih.gov Morphological analysis of the kidneys in this model revealed that this compound treatment offered significant protection against the increase in the percentage of focal glomerular sclerosis. nih.gov Notably, this compound did not appear to affect urinary and blood glucose concentrations, indicating that its renal-protective action is not related to the improvement of the diabetic state itself. nih.gov
Another study using spontaneously hypertensive rats with streptozotocin-induced diabetes (a model combining hypertension and diabetes) further substantiated the renal-protective effects of this compound. nih.gov In this model, this compound dose-dependently decreased the elevated albuminuria and proteinuria. nih.gov Furthermore, treatment with a higher dose of this compound normalized the altered creatinine clearance in these diabetic hypertensive rats. nih.gov These findings also pointed towards a blood pressure-independent renal-protective action. nih.gov The proposed mechanisms for this protection include the potential stimulation of arterial prostacyclin synthesis and a reduction in intraglomerular capillary pressure. nih.govscilit.com
The table below summarizes the key findings from a representative preclinical study on this compound in a diabetic nephropathy model.
| Parameter | Control (Diabetic) | This compound-Treated (Diabetic) | Outcome |
| Urinary Albumin Excretion | Significantly Increased | Significantly Decreased | Renal Protection |
| Proteinuria | Significantly Increased | Significantly Decreased | Renal Protection |
| Creatinine Clearance | Altered | Normalized | Improved Renal Function |
| Focal Glomerular Sclerosis | Increased | Significantly Protected Against Increase | Structural Protection |
Cardiac Hypertrophy Reversal Models
Preclinical research into the direct effects of this compound on the reversal of established cardiac hypertrophy is an area of ongoing investigation. However, studies in models of hypertension, a primary driver of cardiac hypertrophy, suggest potential benefits of this compound on cardiac and vascular tissue.
In a study utilizing spontaneously hypertensive rats (SHR) that were also salt-loaded—a model known to induce significant tissue and vascular damage—curative treatment with this compound was associated with good preservation of heart tissue. nih.gov This suggests a cardioprotective effect that could be beneficial in the context of hypertensive heart disease, which is often characterized by cardiac hypertrophy.
Further evidence for an anti-hypertrophic effect at the vascular level comes from a study in Dahl salt-sensitive hypertensive rats. In this model, chronic treatment with this compound was shown to produce a regression of medial hypertrophy in the aorta. nih.gov This was associated with a decrease in the weight of the aortic vessels and a reduction in the content of actin and myosin in the aortic wall. nih.gov The study also suggested that this compound may have a direct inhibitory effect on the synthesis of cytoskeleton proteins in vascular smooth muscle cells, in addition to its antihypertensive action. nih.gov While this study focuses on vascular hypertrophy, the underlying mechanisms could have implications for cardiac hypertrophy as well, as both processes share common signaling pathways.
The potential mechanisms for these effects are thought to be multifactorial, including the stimulation of cyclo-oxygenase and muscarinic receptors. A review on vascular remodeling in hypertension highlights this compound as an example of an antihypertensive agent that provides vascular protection, an essential property for managing the structural changes associated with hypertension. nih.gov
While these findings are promising, more direct preclinical studies focusing specifically on the reversal of pre-existing cardiac hypertrophy, with quantitative measurements of left ventricular mass and wall thickness, are needed to fully elucidate the role of this compound in this area.
Ischemia-Induced Myocardial Infarction Models
This compound has demonstrated cardioprotective effects in various preclinical models of ischemia-induced myocardial infarction and reperfusion injury. These studies have primarily utilized rat and rabbit models to evaluate its impact on arrhythmias, myocardial necrosis, and ionic imbalances associated with ischemic events.
In isolated working rat hearts subjected to coronary artery occlusion followed by reperfusion, both enantiomers of this compound showed cardioprotective effects. nih.gov The l-cicletanine enantiomer, in particular, was found to increase ischemic aortic flow, decrease left ventricular end-diastolic pressure, and attenuate the release of lactate (B86563) dehydrogenase, a marker of cell damage. nih.gov Both enantiomers also reduced the incidence of reperfusion-induced ventricular fibrillation. nih.gov
Another study using isolated hearts from both normotensive and spontaneously hypertensive rats found that this compound treatment reduced the incidence of reperfusion-induced ventricular fibrillation and ventricular tachycardia. nih.gov This antiarrhythmic effect was more pronounced in the spontaneously hypertensive rats. nih.gov The protective mechanism appeared to be linked to the preservation of myocardial ion balance, as this compound significantly reduced the ischemia- and reperfusion-induced gain in myocardial sodium and calcium, and inhibited the loss of myocardial potassium and magnesium. nih.govscilit.com
In a rabbit model of coronary ligation, this compound was shown to attenuate arrhythmias and preserve the myocardium during the early phase of ischemia. nih.govfrontiersin.org The extent of myocardial necrosis, expressed as a percentage of the area at risk, was significantly reduced in the this compound-treated group compared to the control group. nih.govfrontiersin.org These beneficial effects appeared to be independent of its antihypertensive action. nih.govfrontiersin.org
The table below summarizes key findings from preclinical studies of this compound in ischemia-induced myocardial infarction models.
| Model | Parameter | Control | This compound-Treated | Outcome |
| Isolated Rat Heart | Reperfusion-induced Ventricular Fibrillation | High Incidence | Reduced Incidence | Antiarrhythmic Effect |
| Isolated Rat Heart | Reperfusion-induced Ventricular Tachycardia | High Incidence | Reduced Incidence | Antiarrhythmic Effect |
| Isolated Rat Heart | Myocardial Na+ and Ca2+ Gain | Increased | Significantly Reduced | Ion Balance Preservation |
| Isolated Rat Heart | Myocardial K+ and Mg2+ Loss | Increased | Inhibited | Ion Balance Preservation |
| Rabbit Coronary Ligation | Myocardial Necrosis (% of area at risk) | ~61% | ~37% | Myocardial Preservation |
Clinical Research and Therapeutic Efficacy
Studies in Essential Hypertension
Clinical trials have established the efficacy of cicletanine in the management of essential hypertension, demonstrating significant reductions in blood pressure when used as a standalone treatment.
Monotherapy Efficacy and Blood Pressure Reduction (Systolic, Diastolic, Differential)
As a monotherapy, this compound has shown significant efficacy in reducing blood pressure. A large multicenter open study involving 1,238 hypertensive patients demonstrated a notable decrease in both systolic and diastolic blood pressure after three months of treatment. nih.gov In this study, the mean systolic blood pressure fell from 178.4 ± 14.8 mmHg to 151.8 ± 14.2 mmHg, and the mean diastolic blood pressure decreased from 104.0 ± 6.7 mmHg to 86.3 ± 6.2 mmHg. nih.gov This was accompanied by a significant reduction in the differential blood pressure (the difference between systolic and diastolic pressure) from 72.5 mmHg to 65.8 mmHg. nih.gov
Further evidence comes from a pooled analysis of data from 20 controlled therapeutic studies encompassing 1,226 patients. nih.gov This extensive analysis revealed that after a three-month treatment period, there was a mean decrease of 29.7 ± 17.8 mmHg for systolic blood pressure and 23.3 ± 13.2 mmHg for diastolic blood pressure. nih.gov
Table 1: Blood Pressure Reduction with this compound Monotherapy
| Study Population | Duration | Baseline Systolic BP (mmHg) | Post-Treatment Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Post-Treatment Diastolic BP (mmHg) | Change in Differential BP (mmHg) |
| 1,238 patients nih.gov | 3 Months | 178.4 | 151.8 | 104.0 | 86.3 | -6.7 |
| 1,226 patients (pooled) nih.gov | 3 Months | - | - | - | - | - |
| Mean Decrease in SBP (mmHg) | Mean Decrease in DBP (mmHg) | |||||
| 29.7 | 23.3 |
Long-Term Efficacy and Stabilization Rates
The long-term administration of this compound has been shown to maintain its antihypertensive effects and lead to high rates of blood pressure stabilization. In a pooled analysis of studies conducted over one to two years, 70.9% of patients with mild to moderate hypertension were stabilized (defined as systolic blood pressure <160 mmHg and diastolic blood pressure <95 mmHg) after three months of monotherapy. nih.gov The research also noted that following this initial period, a further gradual decrease in blood pressure of several mmHg was observed throughout the 24 months of treatment, which significantly increased the number of stabilized patients over time. nih.gov
A separate long-term study that followed 40 patients with mild to moderate essential hypertension for two years further supports these findings. nih.gov Blood pressure control was achieved in all patients and was sustained at follow-ups at 6, 9, 12, 18, and 24 months. nih.gov During the second year of this study, all patients were stabilized. nih.gov
Efficacy in Specific Age Cohorts (e.g., Elderly Patients)
The antihypertensive efficacy of this compound extends to elderly patient populations. A significant finding from a large-scale analysis of 1,226 patients, which included individuals in the 65 to 95-year age range, was that no significant difference in efficacy was observed between adult and elderly patients. nih.gov This indicates that this compound is an effective treatment for hypertension in older individuals, a demographic often challenged by this condition.
Impact on Cardiovascular Hemodynamics (e.g., Forearm Vascular Resistance, Arterial Diameter, Venous Tone)
This compound exerts its antihypertensive effects through various mechanisms that impact cardiovascular hemodynamics, primarily by inducing vasorelaxation. patsnap.com Studies suggest that this compound can lead to a reduction in vascular resistance. oup.com In vitro studies on human inferior epigastric arteries have demonstrated that this compound elicits concentration-dependent relaxation. nih.gov This vasorelaxant effect is thought to be mediated through the enhancement of nitric oxide release from endothelial cells and the inhibition of phosphodiesterase type 5 (PDE5), leading to the relaxation of vascular smooth muscles. patsnap.com
Research in animal models has also shown that chronic treatment with this compound can attenuate vasoconstriction. nih.gov One study in rabbits indicated that this compound increased cardiac output prior to coronary occlusion, though it did not significantly alter heart rate or blood pressure during induced ischemia. nih.govnih.gov The collective evidence points towards this compound's ability to modulate vascular tone, which is a key component of its blood pressure-lowering action.
Research in Pulmonary Arterial Hypertension (PAH)
Beyond essential hypertension, the therapeutic potential of this compound has been explored in pulmonary arterial hypertension (PAH), a serious condition characterized by high blood pressure in the lung arteries.
Phase II Clinical Trials Design (Randomized, Double-Blind, Placebo-Controlled, Multicenter, Dose-Ranging)
A Phase II clinical trial was initiated to formally evaluate the efficacy and safety of this compound in patients with PAH. gilead.com The trial was designed as a randomized, double-blind, placebo-controlled, multicenter, and dose-ranging study. gilead.comclinicaltrials.gov The study planned to enroll 160 patients across approximately 60 investigational sites globally. gilead.com
Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms: placebo, 150 mg of this compound once daily, 150 mg of this compound twice daily, or 300 mg of this compound once daily. gilead.com The trial included patients who were not currently on PAH treatment as well as those on a stable regimen of an endothelin receptor antagonist. gilead.com The primary efficacy endpoint of the study was the change from baseline in the six-minute walk distance (6MWD) after 12 weeks of treatment. gilead.com Secondary objectives included assessing changes in other clinical measures of PAH and evaluating the long-term safety and tolerability of this compound, as patients who completed the initial 12-week period were eligible to enter a long-term extension phase. clinicaltrials.gov However, reports indicate that this Phase 2 trial was ultimately terminated. drugbank.com
Primary and Secondary Efficacy Endpoints
The clinical development of this compound for Pulmonary Arterial Hypertension (PAH) was primarily evaluated in a Phase II, randomized, double-blind, placebo-controlled, multicenter study. clinicalprofessionals.co.ukgilead.com The trial enrolled 162 patients with symptomatic PAH (WHO Group 1). clinicalprofessionals.co.ukersnet.org Participants were randomized to receive either a placebo or this compound for 12 weeks. ersnet.org Patients were permitted to be on stable background therapy, including an endothelin receptor antagonist, a phosphodiesterase type 5 inhibitor, or a parenteral prostanoid. ersnet.org
The primary efficacy endpoint was the change from baseline in the six-minute walk distance (6MWD) after 12 weeks of treatment. gilead.comersnet.org The 6MWD is a common metric in PAH trials to assess exercise capacity. nih.govnih.gov
The secondary efficacy endpoints were designed to evaluate other clinical measures of PAH and included: gilead.comersnet.orgclinicaltrials.gov
Dyspnea: Assessed using the Borg Dyspnea Index (BDI). gilead.com Dyspnea, or shortness of breath, is a hallmark symptom of PAH. researchgate.net
WHO Functional Class: A classification system to rate the severity of PAH symptoms based on physical activity limitations. pulmonaryhypertensionrn.com
NT-proBNP: N-terminal pro-B-type natriuretic peptide is a biomarker released from the heart in response to stress and is used in PAH risk stratification. nih.govjnjmedicalconnect.com
Pulmonary Hemodynamics: A subset of 50 patients underwent right heart catheterization to measure changes in parameters such as pulmonary vascular resistance (PVR) and mean pulmonary arterial pressure (mPAP). ersnet.orgjnjmedicalconnect.com
Time to Clinical Worsening (TTCW): An endpoint used to assess disease progression, often defined by events like death, PAH-related hospitalization, or the need for additional PAH therapies. clinicaltrials.govnih.govnih.gov
Despite initial hope, the trial failed to demonstrate efficacy. For the primary endpoint, the placebo-adjusted mean change from baseline in 6MWD was not statistically significant. ersnet.org Furthermore, the study reported no clinically relevant improvements in the secondary assessments, including dyspnea, WHO Functional Class, NT-proBNP levels, or pulmonary hemodynamics. ersnet.org Specifically, there was no significant improvement in pulmonary vascular resistance. ersnet.org
| Endpoint Category | Specific Endpoint | Result/Finding | Source |
|---|---|---|---|
| Primary Endpoint | Change in Six-Minute Walk Distance (6MWD) at 12 weeks | No statistically significant improvement compared to placebo. Placebo-adjusted median change was +7.0 m. | ersnet.org |
| Secondary Endpoints | Dyspnea (Borg Dyspnea Index) | No clinically relevant improvements observed. | gilead.comersnet.org |
| WHO Functional Class | No clinically relevant improvements observed. | ersnet.org | |
| NT-proBNP | No clinically relevant improvements observed. | ersnet.org | |
| Pulmonary Hemodynamics (e.g., PVR) | No clinically relevant improvements observed; mean change in PVR was 35 dyne·s/cm5. | ersnet.org | |
| Time to Clinical Worsening (TTCW) | No benefit demonstrated. | ersnet.orgclinicaltrials.gov |
Outcomes and Efficacy Analysis in PAH Subgroups (Idiopathic PAH, Associated PAH)
The Phase II clinical trial for this compound in PAH included a mixed patient population. ersnet.org Of the 162 participants, the etiology of PAH was categorized as:
Idiopathic PAH (IPAH): 57.4% of subjects.
Associated PAH (APAH): 42.6% of subjects. ersnet.org
Associated PAH can occur in conjunction with other conditions, such as connective tissue disease (CTD), congenital heart defects, or HIV infection. clinicaltrials.govnih.gov Studies have suggested that patients with certain forms of APAH, particularly CTD-associated PAH, may have a poorer response to treatment compared to those with IPAH. nih.gov
Termination of Clinical Development in PAH: Reasons for Discontinuation
The clinical development of this compound for the treatment of pulmonary arterial hypertension was officially terminated. firstwordpharma.combiospace.comdrugbank.com The decision, made by Gilead Sciences, was a direct result of the Phase II clinical trial failing to meet its primary efficacy goal. firstwordpharma.combiocentury.com
The primary endpoint, a significant improvement in the six-minute walk distance (6MWD) for patients receiving this compound compared to placebo after 12 weeks, was not achieved. clinicalprofessionals.co.ukfirstwordpharma.combiocentury.com As the study did not demonstrate the anticipated benefit in exercise capacity or show positive signals in key secondary outcomes, the company concluded that the drug would not be pursued further for the PAH indication. ersnet.orgfirstwordpharma.com
Investigations in Renal Protection
Renal Protective Effects in Diabetic Models
This compound has been investigated for its potential renoprotective effects in animal models of diabetes, a condition often associated with kidney damage (diabetic nephropathy). nih.govnih.gov Research in diabetic rat models has shown protective actions that appear to be independent of the drug's effect on systemic blood pressure. nih.govoup.com
One study utilized uninephrectomized, spontaneously hypertensive rats in which diabetes was induced with streptozotocin. nih.gov In this model, which combines hypertension and diabetes, this compound treatment for six weeks led to a dose-dependent decrease in both microalbuminuria and proteinuria. nih.gov The higher dose also normalized the altered creatinine (B1669602) clearance. nih.gov These beneficial effects on kidney function occurred without a significant change in systolic blood pressure, suggesting a direct renal-protective action. nih.gov
Another study in hemi-nephrectomized diabetic rats (without genetic hypertension) yielded similar findings. nih.gov this compound significantly and dose-dependently reduced urinary albumin excretion over a 12-week period. nih.gov Morphological analysis of the kidneys confirmed this protective effect, showing that this compound treatment significantly prevented the increase in focal glomerular sclerosis. nih.gov These effects were observed without significant changes in blood pressure or blood glucose concentrations. nih.govoup.com The proposed mechanisms for this renoprotective action include the reduction of intraglomerular capillary pressure and/or stimulation of arterial prostacyclin synthesis. nih.govoup.com
| Animal Model | Key Findings | Independence from Blood Pressure Control | Source |
|---|---|---|---|
| Diabetic Spontaneously Hypertensive Rats (SHRD) | - Dose-dependent decrease in albuminuria and proteinuria.
| Yes, effects were observed without significant changes in systolic blood pressure. | nih.gov |
| Hemi-nephrectomized Streptozotocin-Diabetic Rats | - Dose-dependent decrease in urinary albumin excretion.
| Yes, effects were not related to improvement in high blood pressure or diabetes. | nih.govoup.com |
Influence on Glomerular Hyperfiltration and Chronic Kidney Disease Progression
Glomerular hyperfiltration, an increase in the glomerular filtration rate (GFR), is considered an early driver of kidney damage in conditions like diabetes and obesity, potentially leading to chronic kidney disease (CKD). medrxiv.orgtaylorandfrancis.com Research has explored this compound's effects on the hemodynamic factors that contribute to CKD progression.
In a study using a rat model of chronic renal failure (CRF) induced by 5/6 nephrectomy, chronic administration of this compound was shown to attenuate the development of systemic hypertension. nih.gov The study observed that hyperfiltration and hyperperfusion were present 30 days after the nephrectomy but not at 60 days, while glomerular hypertension was evident at the 60-day mark. nih.gov this compound treatment reduced the transcapillary hydraulic pressure difference (ΔP), a key component of glomerular pressure. nih.gov However, this effect was likely a consequence of the reduction in mean arterial pressure, as the drug did not significantly alter arteriolar resistances. nih.gov
Despite attenuating systemic and glomerular pressure, this compound administration did not prevent the development of proteinuria or glomerular sclerosis in this CRF model. nih.gov This suggests that while this compound may prevent the systemic hypertension associated with CRF, it may not be sufficient to halt the other glomerular hemodynamic factors that drive the progression of chronic kidney disease in this specific experimental setting. nih.gov
Research in Metabolic Disorders and Insulin (B600854) Sensitivity
The potential role of this compound in metabolic regulation has been explored, with a focus on its effects on insulin sensitivity.
A study in conscious rabbits investigated this metabolic effect using hyperinsulinaemic euglycaemic glucose clamping. nih.gov The results showed that oral this compound significantly increased whole-body insulin sensitivity and peripheral glucose uptake. nih.gov This sensitizing effect was observed in healthy rabbits as well as in a model of metabolic insulin resistance induced by a hypercholesterolemic diet. nih.gov Interestingly, this metabolic action was achieved at doses lower than those required to activate the nitric oxide (NO)-cGMP pathway in cardiovascular tissue. nih.gov The study also found that the insulin-sensitizing effect of this compound was dependent on the functional integrity of hepatic sensory nerves, as it was absent in rabbits with neurogenic insulin resistance. nih.gov
Another investigation using an in-vitro model of a perfused rat pancreas examined the direct effect of this compound on insulin release. nih.gov The study found that at therapeutic concentrations, this compound did not suppress insulin release. nih.gov Suppression of insulin release was only observed at concentrations significantly exceeding therapeutic levels. nih.gov This suggests that at standard doses, this compound does not negatively impact the pancreas's ability to secrete insulin.
Effects on Glucose/Insulin Metabolism
Research into this compound has demonstrated a neutral to favorable profile concerning glucose and insulin regulation, a significant consideration for an antihypertensive agent. Many antihypertensive drug classes have been associated with the potential to cause carbohydrate intolerance, which is an independent risk factor for coronary heart disease. nih.gov
A clinical study involving non-diabetic, non-obese patients with mild to moderate hypertension evaluated the effects of this compound on glucose tolerance. nih.gov Over a three-month period, participants were administered the drug, and glucose tolerance was assessed through oral glucose tolerance tests with corresponding blood glucose and insulin assays. nih.gov The findings were that no significant changes in either blood glucose (glycaemia) or insulin (insulinaemia) levels were observed. nih.gov This indicates that this compound is devoid of adverse effects on glycoregulation in this patient population. nih.gov
Table 1: Effect of this compound on Insulin Release in Isolated Rat Pancreas
| Concentration (Relative to Therapeutic Level) | Effect on Insulin Release |
|---|---|
| 0.1x Therapeutic Concentration | No suppression |
| 1x Therapeutic Concentration | No suppression |
| >10x Therapeutic Concentration | Suppression observed |
Data sourced from studies on isolated rat pancreas. nih.govresearchgate.net
Improvement of Insulin Sensitivity
Beyond its neutral impact on insulin secretion, this compound has been shown to actively improve insulin sensitivity. A key study in conscious rabbits demonstrated that this compound enhances whole-body insulin sensitivity and increases peripheral glucose uptake. nih.gov This effect was observed in both healthy and hypercholesterolemic (metabolic insulin resistance) rabbits. nih.gov
The mechanism behind this insulin-sensitizing effect appears to be linked to the hepatic insulin sensitizing substance (HISS) mechanism, which is dependent on the functional integrity of hepatic sensory nerves. nih.gov The study revealed that this compound's metabolic benefits were not present in rabbits with neurogenic insulin resistance caused by the defunctionalization of these specific nerves. nih.gov This suggests that this compound's insulin-sensitizing action is mediated through this specific neural pathway. nih.gov
Interestingly, the insulin-sensitizing effect of this compound was achieved at doses lower than those required to activate the nitric oxide (NO)-cGMP pathway in the cardiovascular system, which is associated with its vasodilating properties. nih.gov While a higher dose also increased tissue NO and cGMP concentrations, a lower, effective dose for insulin sensitization did not, indicating a separation of its metabolic and primary vascular effects. nih.gov
In the same study, this compound was compared with rosiglitazone (B1679542), a known insulin sensitizer. nih.gov While rosiglitazone improved insulin sensitivity in the hypercholesterolemic animals, it had no effect in healthy or neurogenic insulin-resistant rabbits. nih.gov In contrast, this compound improved insulin sensitivity in both healthy and hypercholesterolemic models, highlighting its distinct mechanism of action. nih.gov
Table 2: Research Findings on this compound and Insulin Sensitivity in Rabbits
| Rabbit Model | Effect of this compound on Insulin Sensitivity & Peripheral Glucose Uptake | Effect of Rosiglitazone on Insulin Sensitivity |
|---|---|---|
| Healthy | Significantly Increased | No Effect |
| Hypercholesterolemic (Metabolic Insulin Resistance) | Significantly Increased | Improved |
| Neurogenic Insulin Resistance | No Effect | No Effect |
Data from a study utilizing hyperinsulinaemic euglycaemic glucose clamping. nih.gov
Drug Interactions and Pharmacological Modulations
Interactions with Other Antihypertensive Agents
When cicletanine is administered concurrently with other antihypertensive drugs, their blood pressure-lowering effects can be additive. patsnap.com This synergistic action can enhance the therapeutic outcome but also increases the risk of hypotension, a state of abnormally low blood pressure. patsnap.com Therefore, careful monitoring of blood pressure is necessary when this compound is incorporated into a multi-drug regimen for hypertension. patsnap.com The potentiation of hypotensive effects has been noted with various classes of antihypertensives, including beta-blockers, ACE inhibitors, and calcium channel blockers. nih.govdrugbank.com
Combining antihypertensive agents with different mechanisms of action is a common strategy to achieve better blood pressure control and to counteract physiological counter-regulatory mechanisms. nih.gov
Calcium Channel Blockers (CCBs): The combination of this compound with a calcium channel blocker like nifedipine (B1678770) has been evaluated in patients whose hypertension was not adequately controlled by nifedipine alone. The addition of this compound resulted in a significant further reduction in both systolic and diastolic blood pressure. nih.gov In one study, this combination led to a mean fall of 26 mmHg in systolic and 28 mmHg in diastolic pressure, with 50% of patients achieving blood pressure normalization. nih.gov The rationale for this combination lies in their complementary mechanisms: CCBs cause vasodilation by blocking calcium influx into vascular smooth muscle cells, while this compound's vasodilatory action involves pathways like prostaglandin (B15479496) synthesis and nitric oxide stimulation. nih.govyoutube.com
ACE Inhibitors and Angiotensin II Receptor Antagonists (ARBs): The renin-angiotensin system (RAS) is a key regulator of blood pressure. Diuretics can cause a compensatory increase in renin secretion, which can limit their antihypertensive efficacy. nih.gov Combining a diuretic like this compound with an ACE inhibitor or an ARB, which block the effects of the RAS, can overcome this compensatory mechanism, leading to a more pronounced blood pressure reduction. nih.gov Studies on the (-)-enantiomer of this compound have shown that it can antagonize the pressor responses to angiotensin II, particularly in the renal vasculature, which may contribute to the beneficial effects of this combination. nih.gov While direct outcome studies for this compound combined with specific ACE inhibitors or ARBs are limited, the general principle supports the efficacy of combining a diuretic with a RAS inhibitor to achieve synergistic antihypertensive effects. nih.govnih.gov One study comparing this compound to the ACE inhibitor captopril (B1668294) in hypertensive rat models found both to be effective in preventing the onset of hypertension. nih.gov
Table 1: Outcomes of this compound Combination Therapy in Patients with Uncontrolled Hypertension
| Combination Agent | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Percentage of Patients with Normalized BP |
| Beta-blockers | -18 | -22 | 63% |
| Centrally Acting Agents | -17 | -21 | 43% |
| Nifedipine (CCB) | -26 | -28 | 50% |
| Data sourced from a 3-month study on patients with hypertension insufficiently controlled by monotherapy. nih.gov |
Interactions with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and indomethacin, can interfere with the blood pressure-lowering effects of many antihypertensive agents, including diuretics. patsnap.comnih.gov The primary mechanism for this interaction is the inhibition of prostaglandin synthesis by NSAIDs. nih.gov Prostaglandins (B1171923) play a role in vasodilation and the regulation of renal blood flow and sodium excretion. nih.gov Since part of this compound's antihypertensive action is attributed to the stimulation of vascular prostaglandin synthesis, co-administration with an NSAID can antagonize this effect. patsnap.comnih.gov This interaction can lead to sodium and water retention, counteracting the effects of this compound and potentially reducing its antihypertensive efficacy. patsnap.com The combination of diuretics, RAS inhibitors (ACE inhibitors or ARBs), and NSAIDs, sometimes termed the "triple whammy," can increase the risk of acute kidney injury. healthify.nz
Interactions with Other Diuretics and Potassium-Sparing Agents
This compound possesses inherent diuretic properties. nih.gov When used in combination with other diuretics, such as thiazide or loop diuretics, there is a potential for an enhanced diuretic effect. patsnap.com This can increase the risk of dehydration and significant electrolyte imbalances. patsnap.com
While this compound is not typically associated with significant potassium loss, unlike some traditional diuretics, its concurrent use with other diuretics warrants caution. patsnap.comdrugbank.com One study in kidney transplant patients showed that this compound use could induce hyponatremia and hypokalemia. nih.gov
The interaction with potassium-sparing diuretics (e.g., amiloride, spironolactone) is also of clinical importance. wikipedia.orgpatient.infodrugs.com Potassium-sparing diuretics work by preventing potassium loss in the urine. wikipedia.org Combining them with other agents that can affect potassium levels requires careful monitoring to avoid hyperkalemia (abnormally high potassium levels), especially in patients with renal impairment or those also taking ACE inhibitors or ARBs, which can also increase potassium retention. drugs.comindexcopernicus.com
Metabolic Interactions with Concomitant Medications
This compound is metabolized in the liver primarily through phase II conjugation reactions, specifically glucuronidation and sulfoconjugation. nih.gov This metabolic pathway can be a site for drug-drug interactions.
The glucuronidation of this compound can be affected by drugs that are also substrates or inhibitors of the UDP-glucuronosyltransferase (UGT) enzymes. Oxazepam, a benzodiazepine (B76468) that is also eliminated via glucuronidation, has been shown to interact with this compound's metabolism. nih.govdroracle.ai
In vitro studies using rat hepatocytes and liver microsomes have demonstrated that oxazepam competitively inhibits the glucuronidation of both the (+) and (-) enantiomers of this compound. nih.gov This inhibition means that oxazepam competes with this compound for the same metabolic enzymes. Such an interaction could potentially lead to altered plasma concentrations of this compound, although the clinical significance of this specific interaction requires further investigation. nih.gov
Table 2: Kinetic Parameters of this compound Glucuronidation and Inhibition by Oxazepam
| This compound Enantiomer | Vmax (nmol/min/mg protein) | Km (μM) | Oxazepam Inhibition Constant (Ki) (μM) | Type of Inhibition |
| (-)-Cicletanine | 2.05 ± 0.21 | 287 ± 6.7 | 129 ± 7.5 | Competitive |
| (+)-Cicletanine | 1.44 ± 0.12 | 171 ± 4.1 | 152 ± 19.7 | Competitive |
| Data from in vitro studies using rat liver microsomes. nih.gov |
Studies on Insulin (B600854) Release and Hypoglycemic Agents (e.g., Tolbutamide)
The potential for antihypertensive drugs to affect glucose metabolism is a critical consideration, particularly in patients with or at risk for diabetes. Studies have been conducted to evaluate the interaction between this compound and hypoglycemic agents such as tolbutamide (B1681337), a sulfonylurea drug that stimulates insulin release from pancreatic beta cells.
In a study involving ten healthy volunteers, the co-administration of this compound with an intravenous infusion of tolbutamide did not show a clinically relevant interaction. nih.gov The time-courses of blood glucose and serum immunoreactive insulin (IRI) were monitored after tolbutamide was given alone and then again after nine days of repeated oral this compound administration. nih.gov
Table 1: Effects of this compound on Tolbutamide-Induced Glycaemia and Insulin Release
| Parameter | Tolbutamide Alone | Tolbutamide with this compound |
|---|---|---|
| Mean AUC0-240 Glycaemia (mmol.l-1.min) | 97.7 | 98.8 |
| Mean AUC0-60 Serum Immunoreactive Insulin (mU.l-1.min) | 485 | 321 |
| Median Peak Serum Immunoreactive Insulin (mU.l-1) | 29.2 | 17.4 |
| Median Time to Peak Glycaemia (min) | 30 | 30 |
| Median Time to Peak Insulin (min) | 5 | 5 |
Data sourced from a study in healthy volunteers. nih.gov
Further research using an isolated perfused rat pancreas model has shown that this compound, at therapeutic concentrations (0.5 µg/mL and 5.0 µg/mL), does not suppress insulin release. amegroups.org Inhibition of insulin secretion was only observed at a concentration (50 µg/mL) significantly exceeding therapeutic levels. amegroups.org These findings suggest that this compound has a neutral effect on insulin release within its therapeutic range.
Electrolyte Balance Considerations in Co-administration
As a compound with diuretic properties, this compound can influence electrolyte levels, which is an important consideration when co-administered with other medications that may also affect electrolyte balance.
This compound has been shown to induce natriuresis (sodium excretion) and kaliuresis (potassium excretion). amegroups.org A retrospective analysis of 68 kidney transplant recipients treated with this compound for hypertension found that hyponatremia (serum sodium < 135 mmol/L) occurred in 16.2% of patients, and hypokalemia (serum potassium < 3.5 mmol/L) occurred in 11.8% of patients. frontiersin.org In this study, the mean serum sodium level before treatment was 142 ± 2 mmol/L, and the mean serum potassium level was 4.3 ± 0.5 mmol/L. amegroups.org For those who developed hypokalemia, the serum potassium level decreased to an average of 3.2 ± 0.1 mmol/L. amegroups.org
It has been noted that the risk of hyponatremia may increase with the extended use of this compound. amegroups.orgfrontiersin.org However, some studies have reported that at daily doses of 150–200 mg, this compound did not significantly impact serum sodium and potassium levels in other patient populations. amegroups.org The diuretic and electrolyte-modifying effects of this compound are generally considered to be milder than those of thiazide diuretics. amegroups.org
Table 2: Incidence of this compound-Induced Hyponatremia and Hypokalemia in Kidney Transplant Patients
| Electrolyte Disturbance | Incidence | Definition |
|---|---|---|
| Hyponatremia | 16.2% (11 of 68 patients) | Serum Sodium < 135 mmol/L |
| Hypokalemia | 11.8% (8 of 68 patients) | Serum Potassium < 3.5 mmol/L |
| Simultaneous Hyponatremia and Hypokalemia | 4.4% (3 of 68 patients) | N/A |
Data from a retrospective analysis of kidney transplant recipients. frontiersin.org
Diuretic-induced magnesium loss is a known phenomenon that can exacerbate potassium depletion, as magnesium is a crucial cofactor for the sodium-potassium pump. nih.gov The thiazide-like activity of this compound suggests a potential for increased magnesium excretion.
To mitigate the electrolyte-depleting effects of this compound, particularly at higher doses, co-administration with magnesium has been proposed. A clinical trial was designed to explore the ability of magnesium to enhance the safety of this compound by reducing the loss of potassium and sodium. nih.gov The rationale is that magnesium can help preserve potassium and sodium levels, which are known to be affected by this compound's diuretic action. nih.gov
General strategies for managing diuretic-induced electrolyte imbalances often include supplementation. For mild to moderate magnesium deficiency, oral magnesium supplementation is considered, though it should be used with caution in individuals with kidney dysfunction. nih.gov In cases of diuretic-induced hypokalemia, potassium supplements are a common intervention. nih.gov For diuretic-induced hyponatremia, management may involve fluid restriction and, in some cases, magnesium infusions, which have been shown to help normalize serum sodium levels. nih.gov
The co-administration of a potassium-sparing diuretic with this compound could also be a strategy to counteract potassium loss, though this would require careful monitoring to avoid hyperkalemia. nih.gov
Structure Activity Relationship Sar and Stereoisomerism in Research
Stereoselective Synthesis and its Research Implications
The distinct pharmacological profiles of the (-)- and (+)-enantiomers of cicletanine underscore the importance of stereoselective synthesis in both research and potential therapeutic applications. The ability to produce enantiomerically pure forms of this compound is crucial for a more precise understanding of their individual mechanisms of action and for exploring their therapeutic potential as separate chemical entities.
Methods for the separation of this compound enantiomers, such as capillary electrophoresis, have been developed for analytical purposes. nih.govnih.gov However, for preparative and commercial-scale production, stereoselective synthetic routes are highly desirable. The asymmetric synthesis of the core furo[3,4-c]pyridine (B3350340) structure of this compound has been a subject of research interest. google.com The development of efficient stereoselective synthetic methods would have several significant research implications:
Improved Therapeutic Agents: If one enantiomer is found to be responsible for the majority of the therapeutic benefits with fewer adverse effects, its development as a single-enantiomer drug (an "enantiopure" drug) could offer a better safety and efficacy profile compared to the racemic mixture.
Structure-Activity Relationship (SAR) Refinement: The availability of pure enantiomers is fundamental for detailed SAR studies. By systematically modifying the structure of each enantiomer and evaluating its activity, researchers can gain deeper insights into the key structural features required for interaction with specific biological targets. This knowledge can guide the design of new, more potent, and selective analogs.
Comparative Pharmacological Studies
Comparisons with Other Antihypertensive Drug Classes
Studies comparing cicletanine with the calcium channel blocker nifedipine (B1678770) have revealed overlapping yet distinct mechanisms. In research on various smooth muscle tissues, this compound demonstrated an inhibitory effect on the nifedipine-sensitive component, which is dependent on L-type calcium channel activation. nih.gov This suggests that part of this compound's vasodilatory action is mediated through a pathway similar to that of calcium channel blockers.
When used in combination with nifedipine for hypertension not adequately controlled by nifedipine alone, the addition of this compound resulted in a significant reduction in both systolic and diastolic blood pressure. nih.gov Specifically, a mean decrease of 26 mmHg in systolic and 28 mmHg in diastolic pressure was observed, leading to blood pressure normalization in 50% of patients in that group. nih.gov Notably, in patients experiencing angina, the combination therapy led to a complete regression of anginal attacks. nih.gov
Comparative studies between this compound and the ACE inhibitor captopril (B1668294) in stroke-prone spontaneously hypertensive rats (SHR-SP) have highlighted differences in their tissue-protective effects. While both agents demonstrated an ability to protect tissues and vessels, captopril's effectiveness appeared to be more closely linked to its blood pressure-lowering effect. nih.gov In contrast, this compound exhibited significant tissue and vessel preservation even at doses that induced only a slight, non-significant fall in blood pressure. nih.gov
In a study where both drugs were administered for 44 days, captopril produced a more significant antihypertensive effect than a lower dose of this compound. nih.gov However, histological and ultrastructural examinations revealed superior preservation of tissues and vessels with this compound at both tested dosage levels compared to captopril. nih.gov Another study in young, salt-loaded stroke-prone SHR rats found that the minimal effective dose for preventing the onset of hypertension was the same for both this compound and captopril. nih.gov
The antihypertensive profile of this compound has been compared with that of the selective alpha-1 antagonist prazosin (B1663645). In a study involving young, salt-fed, stroke-prone SHR rats, both this compound and prazosin were effective in preventing the onset of hypertension. nih.gov Prazosin functions as a competitive alpha-1 adrenergic receptor antagonist, leading to smooth muscle relaxation and a decrease in systemic vascular resistance. nih.gov This mechanism of action, which involves blocking the effects of norepinephrine (B1679862) on vascular smooth muscle, differs from the primary mechanisms attributed to this compound. nih.govpatsnap.com
This compound has been compared with other diuretics like indapamide (B195227) and hydrochlorothiazide (B1673439), revealing differences in their vascular effects and mechanisms. In a study on isolated guinea pig mesenteric arteries, this compound, hydrochlorothiazide, and a metabolite of indapamide (5-OH-indapamide) were found to relax noradrenaline-constricted vessels. nih.gov The relaxant effects of all three were partially mediated through Ca2+-activated K+ channels. nih.gov
However, their potency as calcium antagonists varied. This compound and hydrochlorothiazide were identified as weak Ca2+ antagonists. nih.gov In contrast, indapamide was a more potent Ca2+ antagonist. nih.gov Another point of comparison is that indapamide has been reported to be more potent in lowering systolic blood pressure than hydrochlorothiazide. hcplive.com While this compound possesses mild diuretic properties, it is distinguished from traditional diuretics by not causing significant potassium loss. patsnap.com A study in young, salt-loaded stroke-prone SHR rats showed that this compound and indapamide prevented the onset of hypertension, whereas hydrochlorothiazide did not. nih.gov
The vasodilatory actions of this compound have been compared to those of the nitric oxide (NO) donor, sodium nitroprusside (SNP). SNP acts as a direct NO donor, which activates guanylate cyclase, increases cyclic GMP (cGMP) in vascular smooth muscle, and leads to vasodilation. derangedphysiology.comdrugbank.comopenanesthesia.org this compound also enhances the release of NO from endothelial cells and can inhibit phosphodiesterase type 5 (PDE5), which increases cGMP levels, contributing to its antihypertensive effects. patsnap.com
A comparative study on smooth muscle revealed that the inhibitory effect of this compound on the nifedipine-resistant component of muscle contraction has a different mechanism than that of SNP. nih.gov In some tissues, such as the portal vein, this component was preferentially inhibited by this compound, whereas in others, like the gastric fundus, SNP was more effective. nih.gov
Analysis of Distinct Mechanisms and Therapeutic Profiles
This compound exhibits a multifaceted mechanism of action that distinguishes it from other classes of antihypertensive drugs. patsnap.com Its therapeutic profile is a composite of several actions, including vasodilation and mild diuresis. patsnap.com
The vasodilatory properties of this compound are attributed to its ability to stimulate the release of endothelium-derived relaxing factors such as nitric oxide and prostacyclin. patsnap.com It also inhibits phosphodiesterase, leading to an accumulation of cyclic nucleotides like cGMP and cAMP, which promote vascular smooth muscle relaxation. patsnap.com Furthermore, this compound has been shown to possess some calcium channel blocking activity and can inhibit the nifedipine-resistant component of vascular smooth muscle contraction. nih.govnih.gov
Unlike many traditional diuretics, this compound's diuretic effect is mild and does not lead to significant potassium depletion. patsnap.com This unique combination of mechanisms—endothelium-dependent vasodilation, phosphodiesterase inhibition, calcium antagonism, and mild, potassium-sparing diuresis—provides a comprehensive approach to blood pressure regulation. patsnap.compatsnap.com This contrasts with the more singular primary mechanisms of other drug classes, such as the direct blockade of calcium channels by nifedipine, inhibition of the renin-angiotensin system by captopril, or adrenergic blockade by prazosin.
Comparative Antihypertensive Effects in SHR-SP Rats
| Drug | Effect on Hypertension Onset | Minimal Effective Dose |
|---|---|---|
| This compound | Prevented | 1 mg/kg |
| Captopril | Prevented | 1 mg/kg |
| Indapamide | Prevented | 3 mg/kg |
| Prazosin | Prevented | Not specified |
| Hydrochlorothiazide | Did not prevent | Not applicable |
Data from a study on young, salt-loaded stroke-prone SHR rats. nih.gov
Comparative Mechanisms of Vasodilation
| Drug | Primary Mechanism | Other Mechanisms |
|---|---|---|
| This compound | Enhances NO release, PDE inhibition | Weak Ca2+ antagonist, mild diuretic |
| Nifedipine | Blocks L-type Ca2+ channels | - |
| Captopril | ACE inhibition | - |
| Prazosin | Alpha-1 adrenergic antagonist | - |
| Indapamide | Potent Ca2+ antagonist, diuretic | - |
| Hydrochlorothiazide | Diuretic | Weak Ca2+ antagonist |
| Sodium Nitroprusside | Direct NO donor | - |
Information synthesized from multiple sources. patsnap.comnih.govnih.govnih.govpatsnap.comnih.gov
Current Research Challenges and Future Directions
Further Elucidation of Multifaceted Mechanisms of Action
A primary challenge in cicletanine research is to fully dissect its complex and multifaceted mechanisms of action. nih.gov Unlike many antihypertensive drugs that have a single, well-defined target, this compound appears to influence multiple physiological pathways. nih.govpatsnap.com Its antihypertensive effect is attributed mainly to its vasodilatory properties, which involve stimulating the release of endothelium-derived relaxing factors like nitric oxide (NO) and prostacyclin. patsnap.comnih.gov Additionally, it exhibits mild diuretic activity, inhibits phosphodiesterase (PDE) to increase levels of vasodilating cyclic nucleotides (cAMP and cGMP), modulates calcium channels in vascular smooth muscle, and possesses antioxidant properties. nih.govpatsnap.com
Identification of Novel Therapeutic Targets and Pathways
This compound's broad activity profile suggests it interacts with multiple molecular targets, not all of which may be fully identified or characterized. nih.gov Research has pointed to several potential targets, but the precise nature of these interactions and their downstream consequences remain areas of active investigation. The challenge lies in validating these proposed targets and discovering new ones to explain the full spectrum of the drug's effects.
Key research has shown that this compound may interact with alpha-adrenergic, vascular histamine (B1213489), and muscarinic receptors. nih.gov It has also been found to inhibit protein kinase C and myosin light chain kinase, which are crucial for smooth muscle contraction. nih.govwikipedia.org A sulfoconjugated metabolite of this compound is believed to be responsible for its diuretic effect by inhibiting the Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule. nih.gov Further investigation is needed to confirm these interactions and to explore other potential pathways, such as those related to its antioxidant and vasoprotective effects. nih.gov Identifying and validating these novel targets could pave the way for developing more selective second-generation compounds or identifying patient populations who would most benefit from this compound's unique profile.
Table 1: Known and Investigated Molecular Targets of this compound
| Target | Proposed Effect | Relevant Pathway |
|---|---|---|
| Endothelial Nitric Oxide Synthase (eNOS) | Activation, leading to increased Nitric Oxide (NO) synthesis. wikipedia.org | Endothelial-dependent vasodilation. patsnap.com |
| Prostacyclin (PGI2) Synthesis | Stimulation of PGI2 synthesis and release. nih.govnih.gov | Vasodilation, inhibition of platelet aggregation. wikipedia.org |
| Phosphodiesterases (PDEs) | Inhibition of low Km cyclic GMP phosphodiesterases. nih.gov | Increased intracellular cGMP/cAMP, promoting vasodilation. patsnap.com |
| Vascular Smooth Muscle Ca2+ Channels | Blockade of calcium ion influx. nih.govpatsnap.com | Vascular smooth muscle relaxation. patsnap.com |
| Protein Kinase C (PKC) | Inhibition. nih.govwikipedia.org | Modulation of smooth muscle contraction and cellular signaling. |
| Myosin Light Chain Kinase (MLCK) | Inhibition. nih.gov | Inhibition of smooth muscle contraction. |
| Na+-dependent Cl-/HCO3- Anion Exchanger | Inhibition by a sulfoconjugated metabolite. nih.gov | Renal salt and water excretion (diuresis). |
Development of Advanced Clinical Trial Designs
Future clinical investigation of this compound will require the development of advanced trial designs that can efficiently assess its efficacy across different potential indications and patient subgroups. cytel.com Past clinical trials have often been traditional, randomized, placebo-controlled studies focused on hypertension. gilead.comnih.gov For example, a Phase II trial investigating this compound for pulmonary arterial hypertension (PAH) utilized a multicenter, dose-ranging, double-blind, placebo-controlled design. gilead.com
While effective, these traditional designs can be slow and costly. cytel.com The future direction for this compound research should involve the implementation of complex innovative trial designs. youtube.com
Adaptive Designs: These trials allow for pre-planned modifications based on interim data, which can increase study efficiency. cytel.comnih.gov For this compound, an adaptive design could be used to adjust dosing, drop ineffective treatment arms, or enrich the study population with patients who show a greater response. nih.gov
Platform, Umbrella, and Basket Trials: These multi-arm designs allow for the simultaneous testing of multiple hypotheses. cytel.com A platform trial could evaluate this compound against other agents for a single condition like PAH, while a basket trial could test its efficacy across multiple diseases that share a common mechanistic link, such as conditions characterized by endothelial dysfunction. nih.gov
Such innovative designs would accelerate the evaluation of this compound's full therapeutic potential and facilitate a more personalized approach to its use. cytel.com
A significant challenge is to move beyond traditional clinical endpoints and identify and validate more sensitive and mechanism-specific biomarkers. nih.gov In hypertension trials, the primary endpoints have been reductions in systolic and diastolic blood pressure. nih.govnih.gov In a trial for PAH, the primary efficacy endpoint was the change in six-minute walk distance (6MWD), a measure of functional capacity. gilead.com
While clinically relevant, these endpoints may not capture the full biological activity of this compound. fda.gov Future trials should incorporate biomarkers that reflect its unique mechanisms of action. eupati.euappliedclinicaltrialsonline.com A key opportunity lies in measuring markers of endothelial function, oxidative stress, and inflammation. For example, one study measured the plasma level of 6-keto-PGF1 alpha, a stable metabolite of prostacyclin, demonstrating a significant increase after this compound administration, which correlated with its antihypertensive effect. nih.gov Refining such biomarkers is crucial for demonstrating proof-of-concept in early trials and for potentially serving as surrogate endpoints in larger confirmatory studies. nih.goveupati.eu
Table 2: Potential Efficacy Endpoints and Biomarkers for Future this compound Trials
| Category | Endpoint/Biomarker | Potential Application/Indication |
|---|---|---|
| Clinical/Functional | Change in Blood Pressure (SBP, DBP). nih.gov | Hypertension |
| Clinical/Functional | Six-Minute Walk Distance (6MWD). gilead.com | Pulmonary Arterial Hypertension (PAH) |
| Clinical/Functional | WHO Functional Class. gilead.com | PAH, Heart Failure |
| Hemodynamic | Measures of pulmonary vascular resistance. gilead.com | PAH |
| Biochemical | Plasma 6-keto-PGF1 alpha (Prostacyclin metabolite). nih.gov | Hypertension, Endothelial Dysfunction |
| Biochemical | Plasma/Urine Nitric Oxide metabolites (NOx) | Endothelial Dysfunction, Vascular Disease |
| Biochemical | Markers of Oxidative Stress (e.g., F2-isoprostanes) | Conditions with high oxidative stress |
| Biochemical | Markers of Inflammation (e.g., hs-CRP, cytokines) | Vascular Inflammation |
A major frontier in this compound research is the integration of genetic and pharmacogenomic data into clinical trials. nih.gov Currently, there is a lack of specific pharmacogenomic studies for this compound. Research has shown that this compound may be differentially effective in salt-sensitive hypertension, a condition with a known genetic predisposition, but the specific genes involved in this differential response have not been identified. wikipedia.org
The challenge is to initiate and conduct studies that can link genetic variations to drug response. nih.govuppsalareports.org The future of this compound research should include:
Candidate Gene Studies: Investigating variations in genes that code for this compound's known targets, such as eNOS, components of the prostacyclin synthesis pathway, and phosphodiesterases.
Genome-Wide Association Studies (GWAS): Searching the entire genome for variants that predict efficacy or identify patients more likely to respond.
Integrating this data can help explain inter-individual variability in response and is a foundational step toward personalized medicine. pharmgkb.org
Strategies for Personalized Medicine Approaches
The ultimate goal of elucidating mechanisms and integrating pharmacogenomic data is to develop personalized medicine strategies for this compound. spbase.orgyoutube.com The current "one-size-fits-all" approach to hypertension treatment often involves trial and error. nih.gov this compound, with its multifaceted mechanism, is an ideal candidate for a more tailored approach. patsnap.com
Future strategies should focus on moving beyond broad indications like hypertension to treating specific patient phenotypes. nih.gov For example:
Biomarker-Guided Therapy: Patients could be stratified based on biomarkers of endothelial dysfunction or high oxidative stress, with the hypothesis that they would derive greater benefit from this compound's specific mechanisms.
Pharmacogenomic Profiling: Genetic testing could identify patients with polymorphisms that predict a favorable response, such as variants in the eNOS gene or pathways related to salt sensitivity. nih.govnih.gov
Developing these personalized approaches requires a concerted effort to link molecular data with clinical outcomes, ultimately allowing clinicians to select the right therapy for the right patient at the right time. nih.govnih.gov
Exploration of Additional Therapeutic Indications
While approved for hypertension, this compound's unique pharmacological profile suggests it may be effective in other therapeutic areas. wikipedia.orgnih.gov A key challenge and future direction is the systematic exploration of these additional indications.
The most prominent investigation outside of hypertension has been for Pulmonary Arterial Hypertension (PAH) , a disease characterized by endothelial dysfunction and vascular remodeling. gilead.com Given that this compound may enhance nitric oxide availability and promote vasorelaxation, it was seen as a promising candidate, leading to a Phase II clinical trial. gilead.com
Other potential indications can be hypothesized based on its mechanisms:
Conditions involving endothelial dysfunction: Such as certain forms of heart failure or diabetic vasculopathy.
Diseases with a significant oxidative stress component.
Renal protection: Studies in animal models have suggested this compound may protect the kidneys from injuries induced by hypertension. nih.gov
Thrombotic disorders: Its ability to stimulate prostacyclin and slow thrombogenesis could be beneficial in preventing certain vascular events. nih.gov
Systematic preclinical research followed by carefully designed clinical trials is necessary to validate these potential new uses and expand the therapeutic utility of this compound.
Addressing Unmet Medical Needs and Optimizing Combination Therapies
The evolution of this compound research has highlighted both its established efficacy in hypertension and the ongoing quest to define its role in addressing more specific and challenging medical conditions. Future directions for this compound are focused on leveraging its unique pharmacological profile to meet the needs of specific patient populations and to optimize its use in combination with other antihypertensive agents for enhanced therapeutic benefit.
A significant area of investigation has been its potential application in conditions beyond systemic hypertension, where its vasodilatory and endothelial-protective effects could be particularly advantageous. One of the most notable endeavors in this area was the exploration of this compound for the treatment of pulmonary arterial hypertension (PAH). PAH is a debilitating condition with a significant unmet medical need, characterized by high blood pressure in the arteries of the lungs. nih.gov Preclinical data and compassionate use cases had suggested a potential benefit, leading to a Phase 2, randomized, double-blind, placebo-controlled, multicenter study to evaluate its efficacy and safety in patients with PAH. nih.goversnet.org
The trial, however, did not meet its primary endpoint. ersnet.org After 12 weeks of treatment, this compound, at the doses tested, did not lead to significant improvements in exercise capacity, as measured by the 6-minute walk distance (6MWD), or in other secondary endpoints such as dyspnea, WHO functional class, or pulmonary hemodynamics. ersnet.org This outcome represents a significant research challenge and underscores the complexities of translating preclinical findings to clinical efficacy in complex diseases like PAH.
Despite this setback, the unique properties of this compound continue to present opportunities for addressing other unmet medical needs. A promising area of focus is its use in patients with salt-sensitive hypertension. nih.govnih.gov This condition, which affects a substantial portion of the hypertensive population, is characterized by an exaggerated blood pressure response to dietary salt intake and is an independent risk factor for cardiovascular events. bu.edufrontiersin.org Research in Dahl salt-sensitive rats has shown that this compound can ameliorate the development of hypertension and protect against cardiovascular and renal damage. nih.gov The antihypertensive effect of this compound was found to be more pronounced in rats on a high-salt diet, suggesting a particular efficacy in this patient subgroup. nih.gov This enhanced effect may be related to a combination of sympatholytic and natriuretic/diuretic actions. nih.gov
Furthermore, there is growing interest in this compound's potential for patients with hypertension and co-morbidities such as diabetes. A clinical trial has been designed to explore the use of higher doses of this compound in this population, with the co-administration of magnesium to mitigate potential electrolyte disturbances like potassium and sodium loss. clinicaltrials.gov This approach aims to harness the potential benefits of this compound that may be more pronounced at higher doses while ensuring patient safety. clinicaltrials.gov The rationale is that the optimal dose for complex conditions like diabetes with hypertension may be higher than that for uncomplicated hypertension. clinicaltrials.gov
The optimization of combination therapies represents another critical future direction. While this compound is effective as a monotherapy, a significant number of hypertensive patients require multiple medications to achieve blood pressure control. nih.govnih.gov Studies have demonstrated that this compound can be effectively and safely combined with other major classes of antihypertensive drugs, including beta-blockers, ACE inhibitors, and calcium channel blockers. nih.gov
In a multicenter open trial, the addition of this compound to the existing treatment of patients whose blood pressure was not controlled by a beta-blocker, calcium inhibitor, or ACE inhibitor resulted in blood pressure normalization in 48%, 52%, and 47% of patients, respectively. nih.gov
Efficacy of this compound in Combination Therapy for Uncontrolled Hypertension
| Existing Monotherapy | Number of Patients | Percentage of Patients with Normalized Blood Pressure After Adding this compound |
|---|---|---|
| Beta-blocker | 157 | 48% |
| Calcium Inhibitor | 67 | 52% |
| ACE Inhibitor | 134 | 47% |
Data from a multicenter open trial evaluating the addition of this compound to existing antihypertensive regimens. nih.gov
A double-blind, randomized, controlled trial specifically evaluated the combination of this compound with beta-blockers. nih.gov In patients whose hypertension was not adequately controlled by a beta-blocker alone, the addition of this compound at both 50 mg/day and 100 mg/day led to a significant improvement in both systolic and diastolic blood pressure compared to placebo. nih.gov At the end of the trial, 51.2% of patients in the 50 mg this compound group and 74.4% in the 100 mg group achieved normal blood pressure values, compared to only 5% in the placebo group. nih.gov
Future research will likely focus on more personalized combination strategies, identifying which patient profiles benefit most from the addition of this compound to specific classes of antihypertensive drugs. This could involve exploring its role in counteracting some of the negative metabolic effects of other antihypertensives or leveraging its endothelial-protective properties for enhanced cardiovascular risk reduction. The potential for this compound to improve endothelial function, as suggested by in vitro studies, presents an exciting avenue for future investigation, particularly in patient populations where endothelial dysfunction is a key pathophysiological feature. nih.govmdpi.com
Q & A
Q. What are the primary mechanisms underlying Cicletanine's vasorelaxant effects in vascular smooth muscle cells?
this compound inhibits voltage-dependent calcium currents (ICa) in smooth muscle cells, reducing intracellular calcium influx critical for contraction. To study this:
- Use voltage-clamp techniques on isolated cells (e.g., guinea-pig portal vein smooth muscle cells) to measure ICa suppression at varying concentrations (10–100 μM) .
- Apply pharmacological agents like BayK8644 (a calcium channel agonist) to confirm reversibility and specificity of this compound's effects .
- Key data : IC50 of 250 μM for calcium current inhibition .
| Experimental Model | Key Parameters | Outcome |
|---|---|---|
| Guinea-pig portal vein smooth muscle cells | Voltage-clamp at -40 mV holding potential | 100 μM this compound reduced ICa by ~60% |
Q. Which experimental models are optimal for studying this compound's hemodynamic effects?
- In vitro : Isolated vascular tissues (e.g., rabbit aorta) pre-contracted with depolarizing agents (e.g., KCl) to assess vasorelaxation dose-response curves .
- In vivo : Coronary ligation models in rabbits to evaluate antiarrhythmic and cardioprotective effects. Administer this compound intravenously (dissolved in DMSO) pre-occlusion and monitor ventricular arrhythmias (PVCs, fibrillation) and infarct size via computerized planimetry .
Advanced Research Questions
Q. How can researchers reconcile contradictions in this compound's effective concentrations across in vitro and in vivo studies?
- In vitro studies (e.g., voltage-clamp) often require higher concentrations (100+ μM) to observe calcium current inhibition due to diffusion barriers in isolated cells .
- In vivo efficacy at lower doses (e.g., 10 mg/kg IV in rabbits) may reflect metabolite activity or synergistic pathways (e.g., potassium channel modulation) not captured in isolated cells.
- Methodological solution : Conduct parallel experiments using ex vivo vascular rings (to bridge in vitro/in vivo conditions) and measure metabolite profiles via LC-MS .
Q. What strategies optimize experimental design for evaluating this compound's dual diuretic and cardioprotective effects?
- PICOT Framework :
- Population : Ischemic myocardium in animal models (e.g., rabbits).
- Intervention : this compound pre-treatment (IV/oral) at therapeutic doses.
- Comparison : Standard diuretics (e.g., furosemide) or calcium channel blockers.
- Outcome : Infarct size reduction, arrhythmia incidence, urinary electrolyte excretion.
- Time : 30-minute occlusion followed by 24-hour reperfusion .
- Statistical rigor : Use ANOVA with post-hoc tests to compare infarct size and arrhythmia frequency across groups. Report effect sizes and confidence intervals .
Q. How can researchers address variability in this compound's ion channel specificity across studies?
- Contradiction : While this compound inhibits calcium currents in vascular cells , it lacks effects on potassium currents in cardiac models .
- Experimental refinement :
- Use tissue-specific cell lines (e.g., portal vein vs. cardiomyocytes) to isolate channel expression differences.
- Employ patch-clamp protocols with controlled intracellular/extracellular solutions to eliminate confounding ion gradients.
- Validate findings with knockout models (e.g., Cav1.2-deficient mice) to confirm calcium channel dependency .
Methodological Considerations
Q. What protocols ensure reproducibility in this compound studies?
- Detailed experimental reporting : Include drug dissolution methods (e.g., DMSO concentration), temperature/pH control, and electrode resistance in electrophysiology .
- Data transparency : Provide raw current traces, dose-response curves, and infarct size measurements as supplementary materials .
- Ethical compliance : Obtain institutional animal care approvals (e.g., IACUC) and declare approval codes in publications .
Q. How should researchers analyze conflicting data on this compound's antiarrhythmic mechanisms?
- Systematic review approach :
Search databases (e.g., SciFinder, Web of Science) using keywords: "this compound AND (arrhythmia OR ischemia)" .
Apply inclusion criteria: Peer-reviewed studies with defined arrhythmia metrics (e.g., Lambeth Conventions).
Use meta-analysis to quantify effect sizes across species (e.g., rabbits vs. rats) and reconcile dose-dependent discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
